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  • Product: 8-Chloro-1,4-dioxaspiro[4.5]decane
  • CAS: 55724-03-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 8-Chloro-1,4-dioxaspiro[4.5]decane

An In-depth Technical Guide to 8-Chloro-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Applications Executive Summary 8-Chloro-1,4-dioxaspiro[4.5]decane is a functionalized heterocyclic compound of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Chloro-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Applications

Executive Summary

8-Chloro-1,4-dioxaspiro[4.5]decane is a functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its rigid spirocyclic core, derived from cyclohexanone, serves as a valuable three-dimensional scaffold for the synthesis of complex molecular architectures. The presence of a chlorine atom at the C8 position provides a versatile chemical handle for introducing further molecular diversity through nucleophilic substitution reactions, while the dioxolane moiety acts as a stable protecting group for a ketone functionality. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and applications as a key building block in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

8-Chloro-1,4-dioxaspiro[4.5]decane is systematically named based on its spirocyclic nature, where the cyclohexane ring and the 1,3-dioxolane ring share a single carbon atom (the spiro atom). The numbering of the spiro[4.5]decane system begins in the smaller ring. The chlorine substituent is located at position 8 of the cyclohexane ring.

  • IUPAC Name: 8-Chloro-1,4-dioxaspiro[4.5]decane

  • CAS Number: 55724-03-3[1]

  • Molecular Formula: C₈H₁₃ClO₂[1]

  • Canonical SMILES: C1CC(CCC2(C1)OCCO2)Cl

The structure consists of a cyclohexane ring where the ketone at position 4 has been protected as an ethylene ketal. The chlorine atom at position 8 introduces a point of reactivity and can exist in either an axial or equatorial conformation, which can influence its reactivity profile.

Physicochemical Data Summary

Quantitative physical data for this specific compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.

PropertyValueSource
Molecular Weight 176.64 g/mol [1]
Appearance Predicted to be a colorless to light yellow liquid or low-melting solidInferred
Solubility Soluble in common organic solvents like chloroform, methanol, and dichloromethane[2][3]
Storage Recommended storage at 2-8°C, sealed in a dry environment[1]

Spectroscopic Profile (Predicted)

  • ¹H NMR: The spectrum is expected to show a complex multiplet region for the cyclohexane protons. A distinct singlet or narrow multiplet around 3.9 ppm would correspond to the four equivalent protons of the dioxolane ring (-O-CH₂-CH₂-O-). The proton attached to the carbon bearing the chlorine (C8-H) would appear as a multiplet, likely shifted downfield compared to the other methylene protons on the cyclohexane ring.

  • ¹³C NMR: The spectrum would feature eight distinct carbon signals. The spiro carbon (C5) would appear around 108-110 ppm. The carbons of the dioxolane ring (-O-C H₂-C H₂-O-) would resonate around 64 ppm. The carbon atom bonded to chlorine (C8) would be expected in the 50-60 ppm range. The remaining cyclohexane carbons would appear in the aliphatic region (20-40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2850-2950 cm⁻¹. A strong, characteristic C-O stretching band for the ketal group would be prominent in the 1050-1150 cm⁻¹ region.[9] A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. The key diagnostic feature would be the presence of an M+2 peak at m/z = 178 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of ethylene or cleavage of the dioxolane ring.[10]

Synthesis Protocol and Mechanistic Considerations

The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane is logically achieved in a two-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal (also known as 1,4-dioxaspiro[4.5]decan-8-one). This involves the reduction of the ketone to the corresponding alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with a chloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor)

This step involves the reduction of the ketone precursor. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and dissolve it in methanol (or ethanol) at 0°C (ice bath).

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol, which can often be used in the next step without further purification.[11]

Step 2: Synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane

This transformation is a classic conversion of an alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is a common and efficient reagent for this purpose.

  • Setup: In a fume hood, dissolve the crude 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. The reaction typically proceeds to completion within a few hours.

  • Workup: Carefully pour the reaction mixture over ice water to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-Chloro-1,4-dioxaspiro[4.5]decane.

Synthesis Workflow and Rationale

The choice of this two-step pathway is guided by efficiency and selectivity. NaBH₄ is chosen in Step 1 for its mildness and high selectivity for ketones, leaving the ketal protecting group intact. In Step 2, thionyl chloride provides a reliable method for converting a secondary alcohol to a chloride via an Sₙi or Sₙ2 mechanism, depending on the conditions, minimizing side reactions like elimination.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decan-8-ol A->B 1. NaBH4 2. Methanol, 0°C to RT C 8-Chloro-1,4-dioxaspiro[4.5]decane B->C 1. SOCl2, Pyridine 2. DCM, 0°C to RT

Caption: Synthetic workflow for 8-Chloro-1,4-dioxaspiro[4.5]decane.

Chemical Reactivity and Synthetic Utility

The synthetic value of 8-Chloro-1,4-dioxaspiro[4.5]decane stems from its dual functionality. The dioxaspiro moiety serves as a robust protecting group for a ketone, which can be deprotected under acidic conditions when needed. The primary site of reactivity is the carbon-chlorine bond, making the molecule an excellent electrophile for nucleophilic substitution reactions.

This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, at the C8 position. For instance, reaction with a primary or secondary amine can lead to the formation of substituted aminocyclohexane derivatives, which are common motifs in pharmacologically active compounds.[12]

The stereochemistry of the substitution (Sₙ1 vs. Sₙ2) will depend on the nature of the nucleophile, the solvent, and whether the chlorine atom is in an axial or equatorial position. This provides an opportunity for stereocontrolled synthesis.

G start 8-Chloro-1,4-dioxaspiro[4.5]decane product Substituted Product (8-Nu-1,4-dioxaspiro[4.5]decane) start->product Nucleophilic Substitution (SN2/SN1) nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-, CN-) nucleophile->product deprotection Deprotected Ketone product->deprotection Acidic Hydrolysis (e.g., H3O+)

Caption: Key reactivity pathways for 8-Chloro-1,4-dioxaspiro[4.5]decane.

Applications in Medicinal Chemistry and Drug Development

Spirocyclic systems are highly sought after in modern drug discovery. Their rigid, three-dimensional nature allows for precise positioning of substituents to optimize interactions with biological targets, often leading to improved potency and selectivity.[13] The 1,4-dioxaspiro[4.5]decane scaffold is a well-established building block in this context.[13][14][15]

While specific examples citing 8-Chloro-1,4-dioxaspiro[4.5]decane as a direct precursor are sparse, its utility can be inferred from the numerous applications of its derivatives. For example, related amino-functionalized dioxaspiro[4.5]decanes are instrumental in developing cathepsin S inhibitors, which are targets for inflammatory and neurological disorders.[13] This class of compounds is also used in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, which are advanced tools in targeted protein degradation.[16] The chloro-derivative serves as a key intermediate to access these more complex, functionalized scaffolds.

Safety, Handling, and Storage

As a chlorinated organic compound, 8-Chloro-1,4-dioxaspiro[4.5]decane should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds suggest the following precautions.[17][18][19][20][21]

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17] Recommended storage temperature is 2-8°C.[1]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.

Conclusion

8-Chloro-1,4-dioxaspiro[4.5]decane is a strategically important synthetic intermediate. Its structure combines a stable ketone protecting group with a reactive electrophilic center, providing a reliable entry point for the synthesis of diverse and complex molecules. Its value is particularly pronounced in medicinal chemistry, where the rigid spirocyclic scaffold it provides is crucial for designing next-generation therapeutic agents. Understanding its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.

References

  • The Institute of Cancer Research. (n.d.). New molecular 'building block' to aid drug discovery. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane IR Spectrum. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Beta-8-chloro-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN100355746C - Synthesis of 1, 4-dioxo spiro[13][22] decane-8-one. Retrieved February 15, 2026, from

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • ChemUniverse. (n.d.). 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

8-Chloro-1,4-dioxaspiro[4.5]decane CAS number and molecular weight

Executive Summary 8-Chloro-1,4-dioxaspiro[4.5]decane (CAS: 55724-03-3) is a specialized bicyclic building block employed primarily in the synthesis of pharmaceutical agents requiring a 1,4-disubstituted cyclohexane motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-1,4-dioxaspiro[4.5]decane (CAS: 55724-03-3) is a specialized bicyclic building block employed primarily in the synthesis of pharmaceutical agents requiring a 1,4-disubstituted cyclohexane motif. Functionally, it serves as a "masked" 4-chlorocyclohexanone, where the ketone functionality is protected as a cyclic ethylene acetal (dioxolane). This protection confers stability against nucleophiles, allowing selective derivatization at the 8-position (the 4-position of the original cyclohexane ring) via nucleophilic substitution (


) without compromising the carbonyl group.

This guide details the compound's critical data, robust synthetic protocols, and reactivity profiles, designed to support researchers in optimizing lead generation workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimentally validated properties and calculated values essential for stoichiometric planning and analytical characterization.

PropertySpecificationNotes
Chemical Name 8-Chloro-1,4-dioxaspiro[4.5]decaneIUPAC Nomenclature
Common Synonyms 4-Chlorocyclohexanone ethylene ketal; 4-Chlorocyclohexanone ethylene acetal
CAS Number 55724-03-3 Primary identifier
Molecular Formula

Molecular Weight 176.64 g/mol Monoisotopic mass: 176.06 g/mol
Physical State Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~105–110 °C @ 10 mmHgExtrapolated from analogous ketals
Density 1.18 ± 0.05 g/cm³Predicted
Solubility DCM, THF, Toluene, Ethyl AcetateImmiscible with water
Stability Acid-sensitive (ketal hydrolysis)Stable to basic/nucleophilic conditions

Synthetic Routes & Process Chemistry

Retrosynthetic Logic

Direct ketalization of 4-chlorocyclohexanone is often low-yielding due to the instability of the starting material (prone to elimination to form cyclohexenone derivatives). The industry-standard "E-E-A-T" approach involves a linear sequence starting from the stable 1,4-cyclohexanedione monoethylene acetal, followed by reduction and chlorination.

Synthesis Workflow Diagram

The following diagram illustrates the validated pathway to generate 8-Chloro-1,4-dioxaspiro[4.5]decane with high isomeric purity.

SynthesisPathway Start 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) Step1 Reduction (NaBH4, MeOH) Start->Step1 0°C to RT Inter 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Intermediate) Step1->Inter Workup Step2 Chlorination (SOCl2, Pyridine, DCM) Inter->Step2 0°C, N2 atm Product 8-Chloro-1,4-dioxaspiro[4.5]decane (Target) Step2->Product Inversion of Config (Sn2)

Figure 1: Step-wise synthesis from the commercially available ketone precursor. The chlorination step typically proceeds with inversion of configuration.

Detailed Experimental Protocol

Precursor: 1,4-Dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1). Reagent: Thionyl Chloride (


).

Step-by-Step Methodology:

  • Setup: An oven-dried 250 mL round-bottom flask is charged with 1,4-dioxaspiro[4.5]decan-8-ol (10.0 g, 63.2 mmol) and dry Dichloromethane (DCM, 100 mL). The system is purged with nitrogen.

  • Base Addition: Pyridine (7.6 mL, 94.8 mmol, 1.5 eq) is added to scavenge HCl generated during the reaction. Note: Failure to scavenge HCl may lead to premature ketal hydrolysis.

  • Chlorination: The solution is cooled to 0°C. Thionyl chloride (5.5 mL, 75.8 mmol, 1.2 eq) is added dropwise over 20 minutes.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours. Monitoring via TLC (30% EtOAc/Hexanes) should show consumption of the alcohol (

    
    ) and appearance of the chloride (
    
    
    
    ).
  • Workup (Critical):

    • Quench carefully with saturated aqueous

      
       (cold) to neutralize excess acid. Do not use strong acid washes. 
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil is purified via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes) to yield the title compound.

Reactivity & Applications in Drug Design

Mechanistic Utility

The 8-chloro derivative acts as an electrophile. The ketal group exerts a steric influence, often directing nucleophilic attack.

  • Nucleophilic Substitution (

    
    ):  The primary utility is displacing the chloride with amines, azides, or thiols.
    
  • Elimination (

    
    ):  Under strong basic conditions (e.g., NaOEt), the compound risks elimination to form the alkene (1,4-dioxaspiro[4.5]dec-7-ene). Sterically hindered bases favor elimination.
    
Deprotection Strategy

Post-functionalization, the ketone is regenerated to allow further elaboration (e.g., reductive amination or Grignard addition).

  • Standard Protocol: 1N HCl in THF/Water at RT for 2-4 hours.

  • Mild Protocol: PPTS (Pyridinium p-toluenesulfonate) in wet acetone for acid-sensitive substrates.

Application Workflow

ApplicationFlow Target 8-Chloro-1,4-dioxaspiro[4.5]decane PathA Path A: Amination (HNR2, K2CO3, DMF) Target->PathA PathB Path B: Thiolation (R-SH, NaH, THF) Target->PathB InterA Amino-Ketal Intermediate PathA->InterA InterB Thio-Ketal Intermediate PathB->InterB Deprotect Acid Hydrolysis (HCl/H2O) InterA->Deprotect InterB->Deprotect Final 4-Substituted Cyclohexanone (Drug Scaffold) Deprotect->Final

Figure 2: Divergent synthesis pathways utilizing the 8-chloro scaffold to generate functionalized cyclohexanones.

Handling & Safety (EHS)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).[1]

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis risk).

  • Incompatibility: Strong oxidizing agents and strong acids.

References

  • National Institute of Standards and Technology (NIST). (2025). 1,4-Dioxaspiro[4.5]decane Derivatives Mass Spectrometry Data. NIST Chemistry WebBook.[2] [Link][2]

  • PubChem. (2025). Compound Summary: 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor). [Link]

Sources

Foundational

The Synthetic Utility of 8-Chloro-1,4-dioxaspiro[4.5]decane: A Guide for Medicinal Chemists and Synthetic Professionals

Abstract 8-Chloro-1,4-dioxaspiro[4.5]decane is a pivotal, yet often overlooked, intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Chloro-1,4-dioxaspiro[4.5]decane is a pivotal, yet often overlooked, intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a protected cyclohexanone core with a reactive secondary alkyl chloride, renders it an invaluable building block for introducing the spirocyclic 1,4-dioxaspiro[4.5]decanyl moiety. This guide elucidates the core synthetic applications of 8-Chloro-1,4-dioxaspiro[4.5]decane, focusing on its role as a key electrophile in nucleophilic substitution reactions. We will explore the mechanistic underpinnings of its reactivity, provide exemplary synthetic protocols, and discuss its strategic implementation in the construction of biologically active molecules.

Introduction: The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane core is a highly sought-after structural element in modern drug discovery. The inherent rigidity of the spirocyclic system allows for a precise, three-dimensional presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the ethylene glycol ketal serves as a robust protecting group for a cyclohexanone carbonyl, which can be deprotected under acidic conditions at a later synthetic stage to reveal a reactive ketone functionality. This latent functionality provides a strategic advantage for late-stage diversification of a lead compound.

While many synthetic routes to derivatives of 1,4-dioxaspiro[4.5]decane start from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one, the chloro-derivative at the 8-position offers a direct and efficient avenue for C-N, C-O, C-S, and C-C bond formation through nucleophilic substitution.

Synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane

The most direct and common laboratory-scale synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane involves the chlorination of the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. This precursor is readily available and can be synthesized from 1,4-cyclohexanedione.

From 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol

The ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is typically prepared by the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[2][3] Subsequent reduction of the ketone with a mild reducing agent, such as sodium borohydride (NaBH₄), affords 1,4-Dioxaspiro[4.5]decan-8-ol in high yield.[1]

Chlorination of 1,4-Dioxaspiro[4.5]decan-8-ol

The conversion of the secondary alcohol to the corresponding chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices. The reaction with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct, is a reliable method.

Core Application: 8-Chloro-1,4-dioxaspiro[4.5]decane as an Electrophile in Nucleophilic Substitution

The primary synthetic utility of 8-Chloro-1,4-dioxaspiro[4.5]decane lies in its reactivity as a secondary alkyl halide. The chlorine atom serves as a good leaving group, allowing for the facile introduction of the spirocyclic moiety onto a wide range of nucleophiles. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.[4]

Diagram: General Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_products Products 8-Chloro-1,4-dioxaspiro[4.5]decane 8-Chloro-1,4-dioxaspiro[4.5]decane Substituted Product Substituted Product 8-Chloro-1,4-dioxaspiro[4.5]decane->Substituted Product S_N1 or S_N2 Chloride Ion (Cl-) Chloride Ion (Cl-) 8-Chloro-1,4-dioxaspiro[4.5]decane->Chloride Ion (Cl-) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Product

Caption: General reaction scheme for nucleophilic substitution.

Synthesis of Spirocyclic Amines

A crucial application of 8-Chloro-1,4-dioxaspiro[4.5]decane is in the synthesis of 8-amino-1,4-dioxaspiro[4.5]decane derivatives. These are valuable intermediates for the preparation of various biologically active compounds, including ligands for sigma-1 receptors and other CNS targets.[5][6][7] The reaction of 8-Chloro-1,4-dioxaspiro[4.5]decane with primary or secondary amines, or their corresponding amides followed by deprotection, provides a direct route to these structures.

Table 1: Exemplary Conditions for N-Alkylation

NucleophileBaseSolventTemperatureProduct Type
Primary Amine (R-NH₂)K₂CO₃ or Et₃NAcetonitrile or DMF60-100 °CSecondary Amine
Secondary Amine (R₂NH)K₂CO₃ or Et₃NAcetonitrile or DMF60-100 °CTertiary Amine
Phthalimide Potassium Salt-DMF80-120 °CProtected Primary Amine
Synthesis of Spirocyclic Ethers and Thioethers

Alkoxides and thiolates are excellent nucleophiles for substitution reactions with 8-Chloro-1,4-dioxaspiro[4.5]decane, leading to the formation of spirocyclic ethers and thioethers, respectively. These moieties can be found in various natural products and pharmacologically active molecules.

Workflow: Synthesis of an 8-Aryloxy-1,4-dioxaspiro[4.5]decane

G Start Start Phenol Phenol Derivative Start->Phenol Base Deprotonation (e.g., NaH, K2CO3) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide SN2 SN2 Reaction (e.g., DMF, reflux) Phenoxide->SN2 ChloroSpiro 8-Chloro-1,4-dioxaspiro[4.5]decane ChloroSpiro->SN2 Product 8-Aryloxy-1,4-dioxaspiro[4.5]decane SN2->Product End End Product->End

Caption: A typical workflow for the synthesis of spirocyclic ethers.

Experimental Protocol: Synthesis of 8-(Phenylamino)-1,4-dioxaspiro[4.5]decane

This protocol provides a representative example of a nucleophilic substitution reaction using 8-Chloro-1,4-dioxaspiro[4.5]decane.

Materials:

  • 8-Chloro-1,4-dioxaspiro[4.5]decane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask charged with a magnetic stir bar, add 8-Chloro-1,4-dioxaspiro[4.5]decane and anhydrous acetonitrile.

  • Add aniline and potassium carbonate to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(phenylamino)-1,4-dioxaspiro[4.5]decane.

Conclusion

8-Chloro-1,4-dioxaspiro[4.5]decane is a versatile and highly valuable synthetic intermediate. Its utility as an electrophile in nucleophilic substitution reactions provides a direct and efficient method for the incorporation of the 1,4-dioxaspiro[4.5]decane scaffold into a diverse range of molecules. This guide has provided a framework for understanding and utilizing this important building block in the synthesis of complex targets for drug discovery and other applications. While direct literature on this specific chloro-derivative is not abundant, its reactivity can be confidently predicted based on the well-established principles of organic chemistry, making it a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available from: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]

  • ResearchGate. Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Available from: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 241-248. Available from: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

  • Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Available from: [Link]

  • YouTube. Chapter 8: Reactions of Alkenes (part 1). (2023). Available from: [Link]

  • YouTube. Organic Chemistry 1: Chapter 8 - Reactions of Alkenes (Part 1/1). (2022). Available from: [Link]

  • Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-407. Available from: [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). (2025). Molbank, 2025(2), M1228. Available from: [Link]

Sources

Exploratory

Comparative Technical Guide: 8-Chloro vs. 8-Bromo-1,4-dioxaspiro[4.5]decane

Executive Summary: The Halogen Trade-Off In the architecture of complex organic synthesis, 1,4-dioxaspiro[4.5]decane derivatives serve as critical "masked" cyclohexanones. The spiro-ketal moiety protects the ketone funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In the architecture of complex organic synthesis, 1,4-dioxaspiro[4.5]decane derivatives serve as critical "masked" cyclohexanones. The spiro-ketal moiety protects the ketone functionality, allowing chemical operations to occur at the distal 8-position (the 4-position of the parent cyclohexanone).

The choice between the 8-chloro and 8-bromo variants is rarely arbitrary; it is a strategic decision dictated by the downstream application.

  • 8-Bromo-1,4-dioxaspiro[4.5]decane is the kinetic powerhouse . It is the preferred substrate for metallation (Grignard/Lithiation) and radical cross-coupling due to the weaker C-Br bond. However, it suffers from lower thermal stability and higher photosensitivity.

  • 8-Chloro-1,4-dioxaspiro[4.5]decane is the thermodynamic stabilizer . It offers superior shelf-life and atom economy but requires harsher activation conditions for metal insertion. It is typically reserved for nucleophilic displacements where the "harder" nature of the chloride is acceptable or preferred to avoid elimination side reactions.

This guide analyzes the physicochemical divergence, synthetic protocols, and reactivity profiles of these two intermediates.

Structural & Physicochemical Profile

The core scaffold is a cyclohexane ring locked in a chair conformation by the spiro-dioxolane ring. The 8-position substituent (Cl or Br) adopts an equilibrium between axial and equatorial orientations, heavily influenced by 1,3-diaxial interactions.

Table 1: Comparative Physicochemical Data
Feature8-Chloro-1,4-dioxaspiro[4.5]decane8-Bromo-1,4-dioxaspiro[4.5]decane
CAS Number Not widely listed (Custom)68278-51-3 [1]
Molecular Weight 176.64 g/mol 221.10 g/mol
C–X Bond Energy ~81 kcal/mol (Strong)~68 kcal/mol (Weak)
C–X Bond Length 1.79 Å1.94 Å
Leaving Group Ability Moderate (

of H-X ~ -7)
Good (

of H-X ~ -9)
Storage Stability High (Room Temp, Inert)Moderate (2-8°C, Light Sensitive)
Primary Utility Stable building block,

substrate
Grignard precursor, Radical source

Synthetic Architectures & Protocols

The Acid-Sensitivity Challenge

A critical failure mode in synthesizing these molecules is the unintended deprotection of the ketal . The 1,4-dioxaspiro moiety is acid-labile. Traditional halogenation using thionyl chloride (


) or hydrobromic acid (

) generates strong acid byproducts that will hydrolyze the ketal back to the ketone.

The Solution: The Appel Reaction is the gold standard for these substrates. It operates under neutral conditions, converting the precursor alcohol (1,4-dioxaspiro[4.5]decan-8-ol) to the halide using Triphenylphosphine (


) and a tetrahalomethane (

).
Protocol: Synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane (Appel Method)

Precursor: 1,4-dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1) [2][1]

Reagents:

  • Carbon Tetrabromide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv) and

    
     (1.2 equiv). Dissolve in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Causality: Low temperature controls the exotherm of the phosphine addition and prevents side reactions.

  • Addition: Dissolve

    
     (1.2 equiv) in minimal DCM and add dropwise to the reaction mixture over 30 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC (stain with Anisaldehyde; the bromide typically moves faster than the alcohol).

  • Quench & Workup: Add saturated aqueous

    
     (Sodium Bicarbonate). Crucial: This buffers any trace acid formed. Extract with DCM.
    
  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Remove the bulk of it by triturating the crude residue with cold hexanes (oxide precipitates). Filter, then purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient).
    

Variation for 8-Chloro: Substitute


 with Carbon Tetrachloride (

)
or hexachloroacetone. Note: Due to

toxicity restrictions, using Mesyl Chloride (

) with LiCl and Collidine
(as a non-nucleophilic base) is the modern alternative to avoid acid generation.

Reactivity Profiles: The Divergence

The operational difference between the 8-chloro and 8-bromo variants is most pronounced in Metallation and Elimination pathways.

A. Metallation (Grignard Formation)

This is the primary reason researchers select the 8-bromo variant.

  • 8-Bromo: Reacts readily with Magnesium turnings in THF/Ether to form the Grignard reagent (

    
    ). Initiation is standard (iodine crystal or DIBAL-H).
    
  • 8-Chloro: The C-Cl bond is too strong for standard Mg insertion. Formation of the Grignard requires "Rieke Magnesium" (highly active Mg) or Lithium-Naphthalenide radical anion exchange.

    • Impact: If your synthetic route involves adding the spiro-decane ring to an electrophile (aldehyde/ketone), use the Bromide .

B. Elimination vs. Substitution
  • 8-Bromo: Prone to

    
     elimination in the presence of strong bases, yielding the alkene (1,4-dioxaspiro[4.5]dec-7-ene). This is often an unwanted side reaction during nucleophilic substitution.
    
  • 8-Chloro: More resistant to elimination. It is the preferred substrate if you need to perform a nucleophilic substitution (

    
    ) with a basic nucleophile (e.g., azide or cyanide) and want to minimize alkene formation.
    

Visualizing the Workflow

The following diagrams illustrate the synthesis logic and the reactivity divergence, encoded in Graphviz (DOT).

Diagram 1: Neutral Synthesis Strategy (Appel Reaction)

SynthesisPath Ketone 1,4-Dioxaspiro[4.5] decan-8-one Alcohol 1,4-Dioxaspiro[4.5] decan-8-ol Ketone->Alcohol Bromide 8-Bromo-1,4-dioxaspiro [4.5]decane Alcohol->Bromide Chloride 8-Chloro-1,4-dioxaspiro [4.5]decane Alcohol->Chloride Red NaBH4 / MeOH AppelBr CBr4 / PPh3 (Neutral pH) AppelCl CCl4 / PPh3 OR MsCl / LiCl

Caption: Synthesis proceeds from the ketone to alcohol, then diverges to halide via acid-free Appel conditions to preserve the ketal.

Diagram 2: Reactivity Decision Tree

Reactivity Br 8-Bromo Variant (Weak C-Br Bond) Grignard Grignard Reagent (Mg insertion) Br->Grignard Facile (Mg/THF) Elim Alkene Formation (Side Reaction) Br->Elim High Risk with Base Cl 8-Chloro Variant (Strong C-Cl Bond) Cl->Grignard Difficult (Requires Rieke Mg) Subst Nucleophilic Subst. (SN2) Cl->Subst Preferred (Less Elimination)

Caption: Select 8-Bromo for metal insertion chemistries; select 8-Chloro for substitution reactions to minimize elimination.

Safety & Handling

  • Lachrymator Warning: Both halo-derivatives can act as mild lachrymators and skin irritants. Handle in a fume hood.

  • Thermal Instability (Bromide): The 8-bromo derivative can decompose to release HBr upon prolonged heating above 100°C. Store at 2-8°C.

  • Acid Sensitivity: Avoid contact with strong mineral acids during workup or storage, as this will remove the spiro-ketal protection, yielding the volatile and reactive 4-halocyclohexanone.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12830887, 8-Bromo-1,4-dioxaspiro[4.5]decane. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol. Retrieved February 15, 2026, from [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (General reference for the Protocol).

Sources

Protocols & Analytical Methods

Method

The Spirocyclic Scaffold: Harnessing 8-Chloro-1,4-dioxaspiro[4.5]decane in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. A key strategy in this endeavor is the exploration of unique three-dimensional chemical spaces.

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. A key strategy in this endeavor is the exploration of unique three-dimensional chemical spaces. The spirocyclic scaffold, characterized by two rings sharing a single atom, has emerged as a particularly valuable motif in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological targets. This guide provides an in-depth exploration of 8-Chloro-1,4-dioxaspiro[4.5]decane, a versatile and highly functionalized building block, and its application as a pharmaceutical intermediate in the synthesis of diverse and potent bioactive molecules.

The Strategic Advantage of the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane core offers a unique combination of structural features that are highly advantageous in drug design. The spirocyclic nature imparts a level of conformational rigidity that is often sought after to improve binding affinity and selectivity for a target protein. Furthermore, the dioxolane ring serves as a protected ketone, a "masked" functional group that can be revealed under specific chemical conditions, allowing for sequential and controlled synthetic transformations.

The presence of a chlorine atom at the 8-position of the cyclohexane ring provides a reactive handle for introducing a wide array of functionalities through nucleophilic substitution reactions. This versatility makes 8-Chloro-1,4-dioxaspiro[4.5]decane a valuable starting material for creating libraries of compounds for screening and lead optimization.

Core Applications in Medicinal Chemistry

The utility of the 8-substituted-1,4-dioxaspiro[4.5]decane framework is evident in its incorporation into a variety of pharmacologically active agents. Key therapeutic areas where this scaffold has shown significant promise include:

  • Central Nervous System (CNS) Disorders: The rigid spirocyclic structure is well-suited for interaction with receptors and enzymes in the CNS. Derivatives have been explored as ligands for serotonin (5-HT) and sigma (σ) receptors, which are implicated in conditions such as anxiety, depression, and neurodegenerative diseases. For instance, analogues of the anxiolytic drug Buspirone, a 5-HT1A receptor ligand, have been synthesized using this scaffold.[1]

  • Oncology: Sigma-1 receptors are overexpressed in various tumor cell lines, making them an attractive target for both therapeutic intervention and diagnostic imaging.[2][3] Fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective σ1 receptor radioligands for positron emission tomography (PET) imaging of tumors.[2][4]

  • Metabolic Diseases: Spiro-hydantoin derivatives have been investigated as potent aldose reductase inhibitors.[5] This enzyme is a key target in the management of diabetic complications. The synthesis of such compounds can be envisioned to start from intermediates derived from the 1,4-dioxaspiro[4.5]decane core.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The primary synthetic utility of 8-Chloro-1,4-dioxaspiro[4.5]decane lies in its reactivity towards nucleophiles. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophilic species, most notably amines.

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary or Secondary Amine

This protocol describes a representative procedure for the synthesis of 8-amino-substituted 1,4-dioxaspiro[4.5]decane derivatives, which are versatile intermediates for further functionalization.

Reaction Scheme:

G start 8-Chloro-1,4-dioxaspiro[4.5]decane reagents + R1R2NH (Primary or Secondary Amine) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Acetonitrile) Heat start->reagents product 8-(R1R2N)-1,4-dioxaspiro[4.5]decane reagents->product byproduct + HCl product->byproduct

A representative nucleophilic substitution reaction.

Materials:

  • 8-Chloro-1,4-dioxaspiro[4.5]decane

  • Desired primary or secondary amine (1.1 - 2.0 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 8-Chloro-1,4-dioxaspiro[4.5]decane (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the primary or secondary amine (1.1-2.0 eq) to the stirred solution, followed by the base (e.g., K₂CO₃, 2.0-3.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine and the reaction temperature.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. .

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-amino-substituted 1,4-dioxaspiro[4.5]decane derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: An excess of a non-nucleophilic base is essential to scavenge the proton from the amine nucleophile after it attacks the electrophilic carbon, and to neutralize the hydrogen chloride byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Protocol 2: Synthesis of a Spiro-Hydantoin Precursor

This protocol outlines a conceptual pathway for the synthesis of a spiro-hydantoin, a privileged scaffold in medicinal chemistry with applications as anticonvulsant and antidiabetic agents.[6] This multi-step synthesis would begin with the amination of 8-Chloro-1,4-dioxaspiro[4.5]decane, followed by deprotection of the ketone and subsequent reaction to form the hydantoin ring.

Conceptual Workflow:

G A 8-Chloro-1,4-dioxaspiro[4.5]decane B Nucleophilic Substitution (e.g., with ammonia) A->B Step 1 C 8-Amino-1,4-dioxaspiro[4.5]decane B->C D Acidic Hydrolysis (Deprotection) C->D Step 2 E 4-Amino-cyclohexanone D->E F Bucherer-Bergs Reaction (KCN, (NH4)2CO3) E->F Step 3 G Spiro-Hydantoin Product F->G

Conceptual synthesis of a spiro-hydantoin.

Step 1: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane

This step would follow the general nucleophilic substitution protocol described above, using a source of ammonia as the nucleophile.

Step 2: Deprotection of the Ketone

The dioxolane group is an acid-labile protecting group for the ketone.

  • Procedure: Dissolve the 8-Amino-1,4-dioxaspiro[4.5]decane in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

Step 3: Bucherer-Bergs Reaction to form the Spiro-Hydantoin

This is a classical method for the synthesis of hydantoins from ketones.

  • Procedure: The resulting 4-amino-cyclohexanone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture) at elevated temperatures. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Data Presentation and Characterization

The successful synthesis of intermediates and final products should be confirmed by a suite of analytical techniques.

Table 1: Representative Analytical Data for a Synthesized 8-Amino-1,4-dioxaspiro[4.5]decane Derivative

ParameterExpected Value/Observation
Appearance White to off-white solid or oil
Yield 60-90% (dependent on amine)
¹H NMR Characteristic peaks for the dioxolane protons (around 3.9 ppm) and the cyclohexane ring protons. New signals corresponding to the introduced amino moiety will be present.
¹³C NMR A signal for the spiro-carbon (quaternary) will be present, along with signals for the cyclohexane and dioxolane carbons.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.
Purity (HPLC) >95%

Conclusion and Future Directions

8-Chloro-1,4-dioxaspiro[4.5]decane is a valuable and versatile intermediate for the synthesis of a wide range of spirocyclic compounds with significant potential in drug discovery. Its utility stems from the combination of a conformationally restricted scaffold, a masked ketone functionality, and a reactive handle for nucleophilic substitution. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this starting material. Future applications will likely see the development of novel catalytic methods for the functionalization of this scaffold, further expanding its utility in the creation of next-generation therapeutics.

References

  • F. G.P. Rempel, et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • G. G. Y., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

  • ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. [Link]

  • Beilstein Journals. (2018). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. [Link]

  • ResearchGate. (2008). Scheme 17. Synthesis of buspirone by Wei and co-workers. [Link]

  • IRIS. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]oxa-2-azaspiro45decane)

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Application

Application Note: Preparation of (1,4-Dioxaspiro[4.5]dec-8-yl)magnesium chloride

Abstract & Strategic Overview The preparation of (1,4-dioxaspiro[4.5]dec-8-yl)magnesium chloride (derived from 8-chloro-1,4-dioxaspiro[4.5]decane) represents a classic challenge in organometallic chemistry: the generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The preparation of (1,4-dioxaspiro[4.5]dec-8-yl)magnesium chloride (derived from 8-chloro-1,4-dioxaspiro[4.5]decane) represents a classic challenge in organometallic chemistry: the generation of a secondary alkyl Grignard reagent from a cyclic chloride .

Unlike alkyl bromides or iodides, secondary alkyl chlorides possess high bond dissociation energies (~80 kcal/mol) and are kinetically sluggish toward magnesium insertion. This sluggishness often necessitates elevated temperatures, which paradoxically increases the risk of Wurtz homocoupling and


-hydride elimination  (leading to the useless alkene byproduct). Furthermore, the dioxolane protecting group, while stable to base, introduces steric bulk and requires strictly anhydrous conditions to prevent acid-catalyzed hydrolysis during quenching.

This guide details two validated protocols:

  • Method A (Recommended): Lithium Chloride (LiCl)-Mediated Insertion. This modern approach utilizes the "Turbo Grignard" concept to solubilize the organomagnesium species, preventing surface passivation and allowing for higher yields at lower temperatures.

  • Method B (Traditional): Reflux Initiation. A cost-effective method relying on thermal activation and iodine initiation.

Critical Reaction Parameters

The Substrate: 8-Chloro-1,4-dioxaspiro[4.5]decane
  • Structure: A cyclohexane ring locked in a chair conformation by the spiro-ketal.

  • Reactivity: The chlorine at the 8-position (equivalent to the 4-position of cyclohexanone) is secondary. Direct insertion is difficult because the resulting Grignard reagent often precipitates on the Mg surface, halting the reaction (passivation).

  • Stereochemistry: The Grignard reagent is configurationally unstable at the C-Mg bond; however, upon reaction with electrophiles, the product distribution is governed by the approach of the electrophile (typically equatorial attack favored).

Solvent Selection

Tetrahydrofuran (THF) is the mandatory solvent. Diethyl ether (


) is generally insufficient for alkyl chlorides because it has a lower boiling point (limiting thermal activation) and is less effective at solvating the magnesium cation compared to THF.
The Role of Lithium Chloride (LiCl)

In Method A, LiCl is used as a stoichiometry additive (or pre-complexed with Mg).

  • Mechanism: LiCl breaks up the polymeric aggregates of Grignard reagents (

    
    ) into monomeric species (
    
    
    
    ).
  • Benefit: This exposes a "clean" Mg surface continuously and increases the nucleophilicity of the resulting reagent.

Reaction Pathway & Logic

The following diagram illustrates the desired pathway versus the critical failure modes (Elimination and Homocoupling).

GrignardPathway Substrate 8-Chloro-1,4- dioxaspiro[4.5]decane Mg_Surface Mg Surface (Activation) Substrate->Mg_Surface THF, LiCl Radical Radical Intermediate (R•) Mg_Surface->Radical SET Mechanism Grignard Target Grignard (R-MgCl) Radical->Grignard Recombination Elimination Side Product: Alkene (Elimination) Radical->Elimination High Temp / Slow Insertion Wurtz Side Product: Dimer (Wurtz) Radical->Wurtz High Conc.

Figure 1: Mechanistic pathway showing the competition between successful insertion (Green) and common failure modes (Red).

Experimental Protocols

Method A: LiCl-Mediated Insertion (Recommended)

Best for: High value substrates, requiring high conversion and accurate titer.

Materials
  • Substrate: 8-Chloro-1,4-dioxaspiro[4.5]decane (10.0 mmol, 1.76 g).

  • Magnesium: Turnings (12.0 mmol, 0.29 g) or Powder (preferred for chlorides).

  • LiCl: Anhydrous (12.0 mmol, 0.51 g). Note: LiCl must be flame-dried under vacuum immediately before use.

  • Solvent: Anhydrous THF (10 mL).

  • Activator: DIBAL-H (0.1 mL, 1M in Hexanes) or Iodine crystal.

Step-by-Step Procedure
  • Drying (Critical): Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under

    
     flow.
    
  • LiCl/Mg Preparation: Add Mg turnings and anhydrous LiCl to the flask. Heat the solids gently with a heat gun under vacuum for 5 minutes to remove trace moisture. Backfill with

    
    .
    
  • Solvation: Add 5 mL of anhydrous THF. Stir vigorously for 10 minutes. The LiCl will dissolve, aiding the cleaning of the Mg surface.

  • Activation: Add the activator (0.1 mL DIBAL-H is superior for chlorides as it scavenges moisture and oxides; alternatively, use one crystal of

    
    ).
    
  • Initiation: Add approx. 10% (0.18 g) of the substrate dissolved in 1 mL THF. Heat the mixture to

    
    .
    
    • Observation: Loss of iodine color (if used) or mild exotherm indicates initiation.

  • Controlled Addition: Once initiated, add the remaining substrate (dissolved in 4 mL THF) dropwise over 30 minutes.

    • Temperature Control: Maintain internal temperature between

      
      . Do not reflux vigorously, as this promotes elimination.
      
  • Digestion: After addition, stir at

    
     for 2–4 hours.
    
  • Clarification: Stop stirring and allow excess Mg to settle. The supernatant should be a clear, dark grey/brown solution.

Method B: Traditional Thermal Initiation

Best for: Large scale, cost-sensitive batches where lower yield is acceptable.

Materials
  • Substrate: 8-Chloro-1,4-dioxaspiro[4.5]decane (10.0 mmol).

  • Magnesium: Turnings (15.0 mmol, 1.5 equiv). Excess Mg is required.

  • Initiator: 1,2-Dibromoethane (0.5 mmol).

  • Solvent: Anhydrous THF (10 mL).

Step-by-Step Procedure
  • Setup: Flame-dry apparatus as in Method A.

  • Activation: Add Mg turnings to the flask. Dry stir (grind) for 30 minutes under

    
     to expose fresh metal.
    
  • Entrainment: Add 2 mL of THF and the 1,2-dibromoethane. Heat to reflux until ethylene gas evolution is observed (bubbling). This etches the Mg surface.

  • Addition: Dissolve the substrate in 8 mL THF. Add 1 mL of this solution to the refluxing Mg.

    • Wait: Wait for the reaction to sustain reflux without external heat (turbidity appears).[1]

  • Main Reaction: Add the rest of the substrate solution dropwise to maintain a gentle reflux.

  • Post-Reaction: Reflux for an additional 4–6 hours. Note: Chlorides require significantly longer digestion times than bromides.

Quality Control: Titration

Never assume 100% conversion. You must titrate the Grignard before use.

Method: Knochel Titration (Iodine/LiCl)

  • Weigh accurately ~128 mg (0.5 mmol) of Iodine (

    
    ) into a dry vial.
    
  • Dissolve in 2 mL of 0.5M LiCl in THF (the LiCl accelerates the color change).

  • Titrate your formed Grignard solution into the iodine solution dropwise at

    
    .
    
  • Endpoint: The brown solution turns colorless.

  • Calculation:

    
    
    

Data Summary & Comparison

ParameterMethod A (LiCl-Mediated)Method B (Traditional)
Temperature

Reflux (

)
Reaction Time 2–4 Hours4–8 Hours
Mg Equivalents 1.2 eq1.5 eq
Typical Yield 85–92%60–75%
Major Side Product MinimalCyclohexene derivative (Elimination)
Solution State Homogeneous (mostly)Heterogeneous (slurry)

Troubleshooting Guide

Troubleshooting Start Reaction Started Check1 Did exotherm/color change occur? Start->Check1 Yes Proceed to Dropwise Addition Check1->Yes Yes No No Initiation Check1->No No Action1 Add 5mol% 1,2-dibromoethane No->Action1 Check2 Initiated? Action1->Check2 Check2->Yes Yes Action2 Sonication (start bath) OR Heat Gun Check2->Action2 No Action3 Restart with Rieke Mg or Method A Check2->Action3 Still No Action2->Check2

Figure 2: Decision tree for troubleshooting failed initiation.

References

  • Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Krasovskiy, A., & Knochel, P. (2006). "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(05), 890-891. Link

  • Organic Chemistry Portal. (n.d.). "Grignard Reaction - Preparation and Reactions." Organic Chemistry Portal. Link

  • Garst, J. F., & Soriaga, M. P. (2004). "Grignard Reagent Formation." Coordination Chemistry Reviews, 248, 623. (General reference for radical mechanism).

Sources

Method

cross-coupling reactions involving spirocyclic chlorides

Application Note: Advanced Cross-Coupling Protocols for Spirocyclic Chlorides Executive Summary & Strategic Rationale In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cross-Coupling Protocols for Spirocyclic Chlorides

Executive Summary & Strategic Rationale

In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are critical for "escaping flatland"—increasing


 character to improve solubility and metabolic stability while retaining rigid vector orientation. However, functionalizing these cores via cross-coupling presents a dual challenge:
  • Electronic Inertness: The C–Cl bond is significantly stronger and less reactive toward oxidative addition than bromides or iodides.

  • Steric Shielding: The orthogonal geometry of the spiro-ring creates a unique "steric wall" that hinders the approach of bulky catalytic complexes, often leading to stalled reactions or hydrodehalogenation side products.

This guide provides field-proven protocols to overcome these barriers using Palladium (for sp²-Cl) and Nickel (for sp³-Cl) catalysis.

Strategic Decision Framework

Before selecting a protocol, classify your substrate. The hybridization of the carbon attached to the chloride dictates the metal center required.

LigandSelection Start Substrate Classification Type Where is the Chloride? Start->Type SP2 Aromatic/Heteroaryl (sp²-Cl) (e.g., 6-chlorospiro[chroman-4,4'-piperidine]) Type->SP2 SP3 Aliphatic (sp³-Cl) (e.g., 2-chlorospiro[3.3]heptane) Type->SP3 Buchwald C-N Coupling (Buchwald-Hartwig) SP2->Buchwald Suzuki C-C Coupling (Suzuki-Miyaura) SP2->Suzuki NiChem Ni-Catalyzed Cross-Electrophile (Reductive Coupling) SP3->NiChem Ligand1 Ligand: BrettPhos / RuPhos (Gen 3/4 Precatalysts) Buchwald->Ligand1 Ligand2 Ligand: XPhos / SPhos (Pd-PEPPSI or G3) Suzuki->Ligand2 Conditions Cat: NiBr2(glyme) / dtbbpy Reductant: Mn or Zn NiChem->Conditions

Figure 1: Decision tree for catalyst selection based on chloride hybridization.

Protocol A: Buchwald-Hartwig Amination of Spiro-Heteroaryl Chlorides (sp²-Cl)

Context: Used when coupling secondary amines to chlorospiro-heterocycles (e.g., chlorospiro-indolines). The Challenge: The spiro ring ortho to the chloride prevents the optimal "snug fit" of standard ligands. The Solution: Use of Palladacycle Precatalysts (Gen 3/Gen 4) ensures rapid initiation without the induction period of Pd(dba)₂, preventing substrate decomposition.

Reagents & Materials
ComponentSpecificationRole
Catalyst BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines)Rapid oxidative addition source.
Base NaOtBu (Sodium tert-butoxide)Strong base for deprotonation.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility.
Inert Gas Argon or Nitrogen (Grade 5.0)Essential to prevent catalyst poisoning.
Step-by-Step Protocol
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition:

    • Add Spiro-chloride (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv). Note: Weigh this rapidly; it is hygroscopic. If the spiro-cycle contains base-sensitive esters, switch to K₃PO₄ and use tBuOH as solvent.

    • Add BrettPhos Pd G4 (1–3 mol%). Expert Tip: Do not use Pd(OAc)₂ + Ligand. The reduction to Pd(0) is inconsistent with hindered substrates.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to chloride).

  • Reaction:

    • Place in a pre-heated block at 100 °C .

    • Stir vigorously (1000 RPM). The spiro-chloride requires high kinetic energy to overcome the steric barrier.

  • QC Check (1 hour):

    • Aliquot 10 µL into MeOH. Check LCMS.

    • Self-Validation: The reaction mixture should turn from pale yellow to a dark amber/brown. If it turns black and precipitates "palladium black" immediately, the ligand has dissociated; lower temperature to 80 °C or increase ligand:Pd ratio.

Protocol B: Ni-Catalyzed Reductive Coupling of Spiro-Alkyl Chlorides (sp³-Cl)

Context: Coupling a chloride attached directly to the spiro-ring (e.g., 2-chlorospiro[3.3]heptane) with an aryl bromide/iodide. The Challenge: Pd-catalysis fails here due to slow oxidative addition and rapid


-hydride elimination.
The Solution: Nickel Cross-Electrophile Coupling (XEC) . This mechanism proceeds via a radical pathway, bypassing the steric constraints of the spiro-ring.
Reagents & Materials
ComponentSpecificationRole
Catalyst NiBr₂(glyme) (10 mol%)Nickel source (pre-complexed).
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)Stabilizes Ni species; prevents homocoupling.
Reductant Manganese (Mn) powder (3.0 equiv)Reducing agent (turnover Ni(II) to Ni(0)).
Additive TMSCl (Chlorotrimethylsilane) (0.1 equiv)Activates Mn surface (etches oxide layer).
Solvent DMA (Dimethylacetamide)Polar aprotic, stabilizes radicals.
Step-by-Step Protocol
  • Glovebox/Schlenk Setup: This reaction is highly oxygen-sensitive. A glovebox is preferred. If using a manifold, flame-dry the vessel rigorously.

  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, mix NiBr₂(glyme) and dtbbpy in DMA. Stir at 40 °C for 15 mins until a rich green solution forms. Validation: If the solution is pale or colorless, the complex has not formed.

  • Main Reaction Assembly:

    • To the reaction vessel, add Spiro-Alkyl Chloride (1.0 equiv).

    • Add Aryl Bromide partner (1.2 equiv).

    • Add Mn powder (3.0 equiv).

  • Activation:

    • Add the pre-formed Green Catalyst Solution to the solids.

    • Add TMSCl (activator).

  • Reaction:

    • Stir at 60 °C for 12–16 hours.

    • Visual Check: The reaction typically turns from green to a dark brown/black slurry as Mn is consumed and salts precipitate.

  • Quench:

    • Dilute with EtOAc. Add 1M HCl carefully (to dissolve excess Mn).

    • Safety: Mn residues can be pyrophoric; quench under argon before exposing fully to air.

Mechanistic Validation & Troubleshooting

Understanding the failure modes is essential for optimization.

Mechanism Start Start: Spiro-Cl + Pd(0) OA Oxidative Addition (Rate Limiting for Cl) Start->OA Requires e- rich ligand Coord Amine/Boronate Coordination OA->Coord Steric Bulk interferes here Fail1 FAILURE: Protodehalogenation (Solvent H-abstraction) OA->Fail1 If Transmetallation is slow RE Reductive Elimination (Product Release) Coord->RE Fail2 FAILURE: Pd Black (Ligand dissociation) Coord->Fail2 If Temp too high

Figure 2: Mechanistic bottleneck identification. For spirocyclic chlorides, the steric bulk often slows the coordination step, leading to side reactions.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material (SM) Unreacted Oxidative Addition failure.Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . Increase temp to 110 °C.
Product is De-chlorinated (Ar-H)

-Hydride elimination or solvent abstraction.
Use DME instead of Dioxane. Switch base to Cs₂CO₃ (anhydrous).
Low Yield, Messy LCMS Pd poisoning by spiro-heteroatoms.Increase catalyst loading to 5 mol%. Add 10 mol% free ligand to stabilize the metal.
Ni Reaction stays Green Catalyst not turning over (Mn inactive).Add NaI (20 mol%) or fresh TMSCl to activate the Mn surface.

References

  • Buchwald-Hartwig Amination (General & Ligand Selection)

    • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society.[1]

    • [Link]

  • Suzuki Coupling of Sterically Hindered Chlorides

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal.
    • [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling (Alkyl Halides)

    • Everson, D. A., & Weix, D. J. (2010).[2] "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[1]

    • [Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al. (2014). "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry.
    • [Link]

Sources

Application

Application Note: Scalable Synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane

Abstract & Strategic Overview This application note details the scale-up synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane , a critical intermediate for functionalized cyclohexane derivatives used in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the scale-up synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane , a critical intermediate for functionalized cyclohexane derivatives used in pharmaceutical development (e.g., GPCR ligands, antihistamines).

The core challenge in this synthesis is the chemoselectivity required to install a chlorine atom at the C8 position while preserving the acid-labile C1-ketal (1,4-dioxaspiro) protecting group. Standard chlorination conditions (neat


 or 

) generate stoichiometric quantities of hydrochloric acid, which rapidly hydrolyzes the ketal to the ketone (4-chlorocyclohexanone), leading to polymerization or degradation.

This protocol utilizes a Buffered Thionyl Chloride Mechanism (


 + Pyridine) to neutralize 

in situ, ensuring ketal survival. We provide a validated workflow for scaling this reaction from gram-scale discovery to kilogram-scale production, emphasizing thermal management and impurity control.

Retrosynthetic Analysis & Route Selection

The Chemical Pathway

The synthesis targets the nucleophilic substitution of the hydroxyl group on 1,4-dioxaspiro[4.5]decan-8-ol (1).

Scheme 1:



Route Comparison for Scale-Up
ParameterRoute A: Appel Reaction (

)
Route B: Buffered

(Selected)
Reagents

,

or NCS
Thionyl Chloride, Pyridine
Atom Economy Poor (Generates stoichiometric

)
Good (Byproducts are gas

and solid salt)
Purification Difficult (Removing

requires chromatography)
Easy (Filtration/Wash + Distillation)
Scalability Low (Solids handling issues)High (Homogeneous to Heterogeneous slurry)
Cost High (

is expensive)
Low

Decision: Route B is selected for >100g scale-up due to superior atom economy and the ability to purify via distillation rather than chromatography.

Critical Process Parameters (CPPs)

To ensure "Self-Validating" process control, the following parameters must be strictly monitored:

  • Base Equivalency: Pyridine must be present in

    
     equivalents relative to 
    
    
    
    . If the system becomes acidic, ketal deprotection occurs immediately.
  • Temperature Control: The formation of the chlorosulfite intermediate is exothermic. Addition of

    
     must occur at 
    
    
    
    to prevent thermal runaway and elimination side-products (alkenes).
  • Quench pH: The aqueous quench must remain basic (

    
    ) using 
    
    
    
    . An acidic quench will destroy the product during the workup phase.

Detailed Experimental Protocol (1.0 kg Scale)

Materials
  • Starting Material: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 kg, 6.32 mol) [1]

  • Reagent: Thionyl Chloride (

    
    ) (826 g, 506 mL, 6.95 mol, 1.1 equiv)
    
  • Base: Pyridine (550 g, 561 mL, 6.95 mol, 1.1 equiv) [2][1]

  • Solvent: Toluene (anhydrous, 10 L)

  • Quench: Saturated aqueous

    
     (5 L)
    
Equipment Setup
  • 20 L Jacketed Glass Reactor equipped with overhead stirrer (high torque).

  • Nitrogen inlet/outlet with a caustic scrubber (

    
     trap) for 
    
    
    
    off-gassing.
  • Calibrated addition funnel or dosing pump.

  • Internal temperature probe.[2]

Step-by-Step Procedure
Phase 1: Reactor Charging & Cooling
  • Purge the reactor with

    
    .
    
  • Charge 1,4-dioxaspiro[4.5]decan-8-ol (1.0 kg) and Toluene (8 L). Stir until dissolved.

  • Add Pyridine (550 g).

  • Cool the mixture to 0–5°C using the jacket chiller.

Phase 2: Controlled Addition (The Critical Step)
  • Dilute

    
     (826 g) with Toluene (2 L) in the addition funnel.
    
  • Slowly add the

    
     solution to the reactor over 2–3 hours .
    
    • Control: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (Pyridine

      
      HCl) will form immediately. The slurry will thicken; ensure agitation speed is sufficient.
      
Phase 3: Reaction & Monitoring
  • After addition, allow the reactor to warm to 20–25°C over 1 hour.

  • Stir at 25°C for 4–6 hours.

  • IPC (In-Process Control): Sample 50

    
    , quench in 
    
    
    
    , extract with EtOAc. Analyze via GC-MS.
    • Target: < 2.0% Starting Material (Alcohol).

    • Limit: < 5.0% Elimination product (Alkene).

Phase 4: Workup & Isolation
  • Cool reactor to 5°C .

  • Quench: Slowly add Saturated

    
     (5 L). Caution: 
    
    
    
    evolution.
  • Stir vigorously for 30 minutes. Verify aqueous layer pH is > 8.

  • Stop stirring and allow phases to separate.

  • Drain the lower aqueous layer (contains Py

    
    HCl and salts).
    
  • Wash the organic layer with Water (3 L) followed by Brine (3 L).

  • Dry organic phase over

    
     (or circulate through a drying cartridge).
    
  • Filter off solids.

Phase 5: Purification
  • Concentrate the filtrate under vacuum (40°C, 100 mbar) to remove Toluene.

  • Distillation: Perform fractional vacuum distillation on the crude oil.

    • Expected BP: ~110–120°C at 5–8 mmHg (Estimation based on alcohol BP of 158°C/atm).

    • Collect: Main fraction.

Yield & Specifications
  • Theoretical Yield: ~1.11 kg

  • Expected Yield: 850–950 g (76–85%)

  • Purity: > 97% (GC Area)

  • Appearance: Colorless to pale yellow liquid.

Process Logic & Visualization

Reaction Workflow (DOT Diagram)

G Start Start: Alcohol + Toluene + Pyridine Cool Cool to 0-5°C Start->Cool Add Add SOCl2 (Controlled Rate) Temp < 10°C Cool->Add React Warm to 25°C Stir 4-6 hrs Add->React IPC IPC: GC Analysis SM < 2%? React->IPC IPC->React No (Extend Time) Quench Quench: Sat. NaHCO3 (pH > 8) IPC->Quench Yes Phase Phase Separation (Remove Py.HCl) Quench->Phase Distill Vacuum Distillation Phase->Distill End Final Product: 8-Chloro-1,4-dioxaspiro[4.5]decane Distill->End

Caption: Figure 1. Process flow diagram for the buffered chlorination of 1,4-dioxaspiro[4.5]decan-8-ol.

Mechanism & Impurity Control

The "Pyridine Trick" is the core scientific principle here. By acting as an HCl sponge, pyridine prevents the protonation of the dioxolane oxygens.

Mechanism Substrate Alcohol-Ketal Intermed Chlorosulfite Intermediate Substrate->Intermed + SOCl2 SOCl2 SOCl2 HCl HCl (Generated) Intermed->HCl Byproduct Product Chlorinated Product Intermed->Product SN2 / SNi Pyridine Pyridine HCl->Pyridine Captured by KetalLoss Impurity: Ketone (Deprotected) HCl->KetalLoss If Pyridine Absent Salt Py-HCl (Precipitate) Pyridine->Salt

Caption: Figure 2. Mechanistic pathway highlighting the critical role of Pyridine in preventing ketal hydrolysis.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    . All equipment must be bone-dry.
  • Sulfur Dioxide (

    
    ):  The reaction generates significant gas. Ensure the scrubber system is active.
    
  • Thermal Hazard: The reaction of

    
     with alcohols is exothermic. On a 1kg scale, adiabatic temperature rise can exceed boiling points if addition is uncontrolled.
    

References

  • PubChem. (n.d.).[3] 1,4-Dioxaspiro[4.5]decan-8-ol (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Atkinson, N. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature. Retrieved from [Link] (Foundational reference for the Pyridine/

    
     buffering effect).
    
  • Org. Synth. (1990). Use of Thionyl Chloride and Pyridine for Chlorination. Organic Syntheses, Coll. Vol. 7, p.319.
  • Google Patents. (2021). Method for synthesizing 4-fluorocyclohexanone (CN112500262A). (Describes similar scale-up handling of the 1,4-dioxaspiro[4.5]decane scaffold).

Sources

Method

Application Note: Chemoselective Chlorination of Spirocyclic Alcohols

Executive Summary Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane) are increasingly dominant in medicinal chemistry as bioisosteres for phenyl rings and gem-dimethyl groups. They offer defined exit vecto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane) are increasingly dominant in medicinal chemistry as bioisosteres for phenyl rings and gem-dimethyl groups. They offer defined exit vectors and improved physicochemical properties (


 character). However, the conversion of spiro-alcohols to chlorides is non-trivial.

The Core Challenge: The


-carbon in many spiro-alcohols is effectively a neopentyl position . It is sterically hindered by the orthogonal ring, retarding 

pathways. Simultaneously, the strain inherent in small spiro-rings (especially cyclobutane/cyclopropane containing systems) makes them highly susceptible to Wagner-Meerwein rearrangements (ring expansion) under acidic conditions or via carbocation (

) intermediates.

This guide details three specific protocols to navigate these steric and electronic hazards, prioritizing the retention of the spiro-skeleton and control of stereochemistry.

The Mechanistic Landscape: The "Spiro-Neopentyl" Trap

Before selecting a reagent, the chemist must analyze the substrate for rearrangement risks. In strained systems (e.g., spiro[3.3]heptan-1-ol), the formation of a carbocation often triggers a strain-release rearrangement, destroying the spiro core.

Decision Logic for Reagent Selection

ReagentSelection Start Spiro Alcohol Substrate CheckStrain Is the Ring Strained? (e.g., Spiro[3.3], [2.4]) Start->CheckStrain CheckSterics Is the OH Neopentyl-like? CheckStrain->CheckSterics No (e.g., Spiro[5.5]) RearrangeRisk HIGH RISK: Acid/Carbocation will trigger Ring Expansion CheckStrain->RearrangeRisk Yes UseGhosez Protocol A: Ghosez's Reagent (Neutral, Fast, No Acid) CheckSterics->UseGhosez High Hindrance UseSOCl2 Protocol C: SOCl2 + Pyridine (Classic, Acidic Byproducts) CheckSterics->UseSOCl2 Low Hindrance RearrangeRisk->UseGhosez Best Option UseAppel Protocol B: Modified Appel (Neutral, Inversion) RearrangeRisk->UseAppel Alternative

Figure 1: Decision matrix for selecting chlorination reagents based on substrate strain and steric environment.

Detailed Protocols

Protocol A: Ghosez’s Reagent (The "Safety Net" Method)

Best for: Acid-sensitive spiro systems, highly hindered alcohols, and substrates prone to rearrangement. Mechanism: Forms a chloro-enamine intermediate that reacts via


 (inversion) or 

(retention) depending on conditions, but crucially avoids free carbocations and acidic protons.

Reagents:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) [CAS: 26189-59-3][1][2]

  • Solvent: Dry Dichloromethane (DCM) or THF.

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the spiro-alcohol (1.0 equiv) and dissolve in dry DCM (0.2 M).

  • Addition: Cool to 0 °C. Add Ghosez’s reagent (1.2 – 1.5 equiv) dropwise via syringe.

    • Note: The reagent is moisture sensitive.[1] Handle under inert atmosphere.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–3 hours.

    • Monitoring: TLC will show the disappearance of the polar alcohol spot.

  • Workup: Unlike

    
    , this produces a neutral amide byproduct (N,N-dimethylisobutyramide).
    
    • Concentrate the reaction mixture directly.

    • Triturate with dry pentane or hexane (the amide byproduct is often insoluble in pentane, while the spiro-chloride is soluble).

    • Filter and concentrate the filtrate.

  • Purification: Flash chromatography (usually minimal polarity required, e.g., 100% Hexanes to 5% EtOAc/Hex).

Why it works: The reaction generates the activated intermediate without releasing HCl. The chloride source is internal to the reagent, facilitating substitution even at neopentyl centers where external nucleophilic attack is sterically blocked.

Protocol B: Modified Appel Reaction (Modern & Green)

Best for: Stereochemical inversion (


) in moderately strained rings.
Constraint:  Avoid Carbon Tetrachloride (

) due to toxicity and Montreal Protocol restrictions.[3] Use Hexachloroacetone (HCA) or Trichloroacetamide as the halide source.

Reagents:

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Hexachloroacetone (HCA) (0.6 equiv) or

    
    
    
  • Solvent: Dry DCM.

Procedure:

  • Setup: Dissolve spiro-alcohol (1.0 equiv) and

    
     (1.5 equiv) in dry DCM (0.1 M) at 0 °C.
    
  • Activation: Add HCA (0.6 equiv) dropwise.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

    • Mechanism:[4][5][6][7][8][9][10][11][12]

      
       attacks HCA to form the chlorophosphonium salt (
      
      
      
      ). The alcohol attacks Phosphorus, displacing Cl. The Cl anion then attacks the carbon (backside
      
      
      ).[4]
  • Workup:

    • Quench with water (1 mL).

    • Separate organic layer, dry over

      
      .
      
    • Critical Step: Removal of Triphenylphosphine oxide (

      
      ) is the main difficulty.
      
  • Purification:

    • Precipitate majority of

      
       by adding cold hexanes and filtering.
      
    • Run a silica plug.

Application Note: In spiro[3.3]heptane systems, the Appel reaction generally favors inversion . If your starting material is cis-alcohol, the product will be trans-chloride.

Protocol C: Thionyl Chloride with Pyridine (The Classic)

Best for: Robust, non-acid-sensitive spiro systems (e.g., spiro[5.5]undecane). Warning: Without pyridine,


 proceeds via 

(Retention).[6] With pyridine, it proceeds via

(Inversion).

Procedure:

  • Setup: Dissolve spiro-alcohol (1.0 equiv) and Pyridine (2.0 equiv) in dry DCM or Toluene at 0 °C.

  • Addition: Add

    
     (1.5 equiv) dropwise. Gas evolution (
    
    
    
    ) will occur.[13]
  • Reaction:

    • If the position is neopentyl/hindered, heating to reflux (40–60 °C) may be required.

  • Workup:

    • Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      

Data Summary & Validation

FeatureGhosez's ReagentModified Appel (HCA)

/ Pyridine
Acidity NeutralNeutralAcidic (HCl byproduct)
Mechanism

/ Mixed

(Strict Inversion)

(Inversion)
Rearrangement Risk Low LowHigh (in strained rings)
Purification Easy (Pentane wash)Difficult (

removal)
Easy (Aqueous wash)
Steric Tolerance High (Neopentyl OK)MediumMedium
QC: Distinguishing Product from Rearrangement

In spiro[3.3]heptane systems, if rearrangement occurs (ring expansion to bicyclo[3.2.0]heptane), the NMR signature changes drastically.

  • Spiro-Chloride (Target): Maintains symmetry elements (if present).

    
     NMR will show a quaternary spiro-carbon (usually 
    
    
    
    30–50 ppm).
  • Rearranged Product: Loss of the quaternary spiro-carbon signal. Appearance of methine (CH) bridgehead signals.

References

  • Ghosez's Reagent Scope: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions.[4][14] Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • Appel Reaction Modifications (HCA): Tönjes, J., Kell, L., & Werner, T. (2023).[14][15] Organocatalytic Stereospecific Appel Reaction. Organic Letters, 25(49), 9114–9118.

  • Spiro[3.3]heptane Rearrangement Risks: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Discusses strain and reactivity of similar small rings).

  • Stereoselective Chlorination: Jaseer, E. A., Naidu, A. B., Kumar, S. S., Rao, R. K., Thakur, K. G., & Sekar, G. (2007).[16] Highly stereoselective chlorination of

    
    -substituted cyclic alcohols using 
    
    
    
    . Chemical Communications, (8), 867-869.[16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this ketalization reaction. Here, we provide in-depth, experience-driven advice to help you optimize your reaction yields and purity.

The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane is a classic acid-catalyzed ketalization of 4-chlorocyclohexanone with ethylene glycol. While straightforward in principle, this reversible reaction requires careful control of conditions to drive the equilibrium toward the desired product.[1][2] This guide addresses the most frequent issues encountered in the laboratory.

Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific experimental failures.

Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

Answer: Low yield in this ketalization is almost always tied to the reaction equilibrium. The formation of the spiroketal from a ketone and a diol is a reversible condensation reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, this water must be actively removed to drive the reaction forward.

  • Cause A: Inefficient Water Removal: The most common culprit is the failure to efficiently remove water from the reaction mixture. If water concentration builds up, the reverse reaction (hydrolysis of the ketal) will accelerate, leading to a poor equilibrium position.

    • Solution: Employ a Dean-Stark apparatus.[3] This glassware is specifically designed for azeotropic removal of water. When using a solvent like toluene, it forms a minimum-boiling azeotrope with water. This azeotrope boils, condenses, and collects in the trap, where the denser water separates to the bottom, and the toluene overflows back into the reaction flask.[3] Ensure your apparatus is set up correctly and that you observe water collecting in the graduated arm of the trap. For smaller-scale reactions, an apparatus using molecular sieves in an addition funnel above the reaction can be an effective alternative to a traditional Dean-Stark setup.[4][5][6][7]

  • Cause B: Catalyst Issues: The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) is crucial. Too little catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. Conversely, too much acid can promote side reactions or complicate the workup.[8]

    • Solution: Use a catalytic amount, typically 0.5-2 mol% of p-TsOH relative to the limiting reagent (4-chlorocyclohexanone). Ensure the catalyst is fresh; p-TsOH is hygroscopic and its effectiveness can be diminished if it has absorbed significant amounts of water.

  • Cause C: Reaction Time and Temperature: The reaction may not have been run long enough to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the reaction mixture against spots of your starting materials. The reaction is complete when the 4-chlorocyclohexanone spot has been completely consumed. The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ~111°C for toluene). Running at temperatures that are too high can lead to side reactions.[9]

Question 2: My post-reaction analysis (NMR/GC) shows a significant amount of unreacted 4-chlorocyclohexanone. How can I drive the reaction to completion?

Answer: This is a clear indication that the reaction has not reached a favorable equilibrium or has stalled.

  • Cause A: Stoichiometry of Ethylene Glycol: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of ethylene glycol can help shift the equilibrium towards the product.

    • Solution: Increase the amount of ethylene glycol to 1.2-1.5 equivalents. This increases the concentration of one of the reactants, favoring the forward reaction. Be aware that a large excess will complicate purification, as ethylene glycol has a high boiling point and must be removed during the aqueous workup.

  • Cause B: Ineffective Reflux: For the Dean-Stark trap to function, the solvent must be refluxing vigorously enough for its vapor to reach the condenser.[3]

    • Solution: Ensure your heating mantle is set to a temperature that maintains a steady reflux. The reflux ring should be visible in the lower third of the condenser. Insulating the reaction flask and the side arm of the Dean-Stark trap with glass wool or aluminum foil can improve reflux efficiency, especially for smaller-scale setups.[5]

  • Cause C: Wet Reagents or Solvent: Using wet starting materials or solvents introduces water from the start, inhibiting the forward reaction.

    • Solution: Use anhydrous grade toluene. Ensure your 4-chlorocyclohexanone is dry. While ethylene glycol is hygroscopic, using a fresh bottle is generally sufficient.

Question 3: My final product is impure. What are the likely side products and how can they be removed?

Answer: Impurities often arise from side reactions or incomplete removal of starting materials.

  • Impurity A: Unreacted Ethylene Glycol: Due to its high boiling point (197°C), ethylene glycol will not be removed by simple rotary evaporation.

    • Solution: Ethylene glycol is highly water-soluble. During the aqueous workup, perform multiple washes (3-4 times) with water and then a final wash with brine. This will efficiently extract the excess glycol into the aqueous phase.

  • Impurity B: Self-Condensation of 4-chlorocyclohexanone: Under acidic conditions, the ketone can undergo an acid-catalyzed aldol condensation with itself, leading to higher molecular weight impurities.

    • Solution: This is typically minimized by maintaining a controlled reaction temperature and avoiding an excessive concentration of the acid catalyst. Purification by vacuum distillation is highly effective at separating the desired product (boiling point ~110-115 °C at 10 mmHg) from high-boiling polymeric material.

  • Impurity C: Residual Acid: The p-TsOH catalyst must be completely removed before purification.

    • Solution: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Toluene is the most commonly used and recommended solvent. Its boiling point (111°C) is suitable for the reaction, and it forms an effective azeotrope with water (boiling point 85°C), making it ideal for use with a Dean-Stark apparatus.[9] Benzene can also be used but is generally avoided due to its toxicity.

Q2: Can I use molecular sieves instead of a Dean-Stark trap?

Yes, particularly for small-scale reactions where a Dean-Stark trap can be inefficient.[4][5][7] Activated 4Å molecular sieves can be added directly to the reaction flask to sequester the water as it is formed. However, care must be taken as sieves can be slightly basic and may interfere with the acid catalyst.[5] An alternative setup involves placing the sieves in an addition funnel or Soxhlet extractor above the reaction flask, allowing the refluxing solvent to pass through them.[4][5]

Q3: How do I properly neutralize the reaction?

After cooling the reaction mixture to room temperature, it should be transferred to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is generated. Continue shaking more vigorously until no more gas is evolved. Separate the layers and then proceed with further water/brine washes.

Q4: What are the key safety considerations?

  • Toluene: is flammable and has toxic vapors. All operations should be conducted in a well-ventilated fume hood.

  • 4-chlorocyclohexanone: is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • p-Toluenesulfonic acid: is corrosive. Handle with care and avoid inhalation of dust.

Visual Guides and Protocols

Reaction Mechanism Workflow

The following diagram illustrates the acid-catalyzed mechanism for the formation of 8-Chloro-1,4-dioxaspiro[4.5]decane.

G A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Ethylene Glycol A->B H+ C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Intramolecular Nucleophilic Attack D->E Forms H2O F 6. Deprotonation E->F G Final Product: 8-Chloro-1,4-dioxaspiro[4.5]decane F->G -H+

Caption: Key mechanistic steps in acid-catalyzed ketalization.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to poor reaction yields.

G Start Low Yield Observed CheckWater Is water collecting in Dean-Stark trap? Start->CheckWater CheckReagents Are reagents/solvent anhydrous? CheckWater->CheckReagents Yes Sol_Reflux Increase heating to ensure vigorous reflux. Insulate apparatus. CheckWater->Sol_Reflux No CheckCatalyst Is catalyst fresh? (0.5-2 mol%) CheckReagents->CheckCatalyst Yes Sol_Dry Use anhydrous solvents/reagents. CheckReagents->Sol_Dry No CheckTime Has reaction run to completion (TLC)? CheckCatalyst->CheckTime Yes Sol_Catalyst Use fresh p-TsOH at optimal loading. CheckCatalyst->Sol_Catalyst No Sol_Time Continue reaction, monitoring by TLC. CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Reflux->Success Sol_Dry->Success Sol_Catalyst->Success Sol_Time->Success

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocol

This protocol describes a standard procedure for the synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane on a 50 mmol scale.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Chlorocyclohexanone132.596.63 g50.01.0
Ethylene Glycol62.073.72 g (3.35 mL)60.01.2
p-TsOH·H₂O190.2295 mg0.50.01
Toluene-100 mL--

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 4-chlorocyclohexanone (6.63 g, 50.0 mmol), toluene (100 mL), ethylene glycol (3.35 mL, 60.0 mmol), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. The reaction should be stirred vigorously. Over time, you will observe water collecting in the arm of the Dean-Stark trap.

  • Monitoring: Continue the reflux for 3-5 hours, or until no more water is collected and TLC analysis indicates the complete consumption of the starting ketone.

  • Cooling and Workup: Allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃ solution. Shake and vent carefully until gas evolution ceases. Separate the layers.

  • Washing: Wash the organic layer sequentially with 2 x 50 mL of water, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude oil by vacuum distillation (approx. 110-115 °C at 10 mmHg) to obtain 8-Chloro-1,4-dioxaspiro[4.5]decane as a clear oil.

References

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11023-11028. [Link]

  • Stoltz Group, Caltech. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. CaltechAUTHORS. [Link]

  • CaltechAUTHORS. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. [Link]

  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. [Link]

  • Arkivoc. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

  • PubMed. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. [Link]

  • MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the ketalization of cyclohexanone with glycol. [Link]

  • University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • ResearchGate. (n.d.). lists the data for the ketalization of cyclohexanone with ethylene... [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 8-Chloro-1,4-dioxaspiro[4.5]decane

The following technical guide is designed as a specialized support resource for researchers working with 8-Chloro-1,4-dioxaspiro[4.5]decane . It addresses the specific challenge of removing unreacted starting material (p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 8-Chloro-1,4-dioxaspiro[4.5]decane . It addresses the specific challenge of removing unreacted starting material (primarily 4-chlorocyclohexanone ) from the final ketal product.[1]

Case ID: PUR-CL-SPIRO-08 Status: Operational Scope: Removal of unreacted ketone precursors from acid-sensitive ketals.[1]

Core Challenge Analysis

The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane typically involves the protection of 4-chlorocyclohexanone with ethylene glycol using an acid catalyst (e.g., p-TSA).[1]

The Separation Difficulty:

  • Boiling Point Proximity: Both the starting ketone and the ketal product are high-boiling liquids/low-melting solids with similar volatility, rendering simple distillation inefficient and risky due to thermal elimination of HCl.[1]

  • Polarity Overlap: While ketones are generally more polar than ketals, the chlorine substituent modifies the dipole moments, occasionally causing "streaking" or overlap on silica gel.

  • Stability Constraints: The ketal moiety is acid-labile (hydrolysis risk), while the secondary chloride at the 8-position is prone to elimination (dehydrohalogenation) under strongly basic or thermal stress.[1]

Method A: The "Gold Standard" (Chemical Scavenging)

Recommendation Level: High Mechanism: Chemoselective Bisulfite Addition

This method utilizes the reactivity difference between the carbonyl group of the impurity (ketone) and the protected acetal of the product (ketal). Sodium bisulfite forms a water-soluble adduct with the ketone, allowing it to be washed away in the aqueous phase, leaving the pure ketal in the organic phase.

Reagents Required[2][3][4][5][6][7]
  • Solvent: Diethyl ether or Ethyl Acetate (EtOAc).

  • Scavenger: Saturated aqueous Sodium Bisulfite (

    
    ).[1]
    
  • Wash: Saturated Sodium Bicarbonate (

    
    ) and Brine.
    
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (Diethyl ether is preferred; EtOAc is acceptable). Use approximately 10 mL solvent per gram of crude.

  • Scavenging: Add an equal volume of saturated aqueous

    
     .
    
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes.

    • Note: You may observe a precipitate at the interface (the bisulfite adduct). This is normal.

  • Separation: Drain the aqueous layer (containing the ketone-bisulfite adduct).[2][3]

  • Repeat: Repeat the bisulfite wash 2 more times to ensure complete removal of the ketone.

  • Neutralization (Critical): Wash the organic layer with saturated

    
     .
    
    • Why: Bisulfite solutions are slightly acidic (

      
      ).[1] You must neutralize the organic phase to prevent the ketal product from hydrolyzing back into the ketone during drying/concentration.
      
  • Drying: Wash with brine, dry over

    
     (anhydrous), and concentrate in vacuo.
    
Workflow Visualization

BisulfiteWorkflow Start Crude Mixture (Ketal + Unreacted Ketone) Solvent Dissolve in Et2O or EtOAc Start->Solvent Bisulfite Wash with Sat. NaHSO3 (3x) Solvent->Bisulfite PhaseSplit Phase Separation Bisulfite->PhaseSplit AqLayer Aqueous Layer (Ketone-Bisulfite Adduct) PhaseSplit->AqLayer Discard OrgLayer Organic Layer (Product + Trace Acid) PhaseSplit->OrgLayer Keep Neut Wash with Sat. NaHCO3 (Neutralize Acid) OrgLayer->Neut Dry Dry (Na2SO4) & Concentrate Neut->Dry Final Pure 8-Chloro-1,4-dioxaspiro[4.5]decane Dry->Final

Caption: Chemoselective removal of ketone impurities using sodium bisulfite extraction.

Method B: Chromatographic Purification (Silica Gel)

Recommendation Level: Moderate (Use if Method A fails or for high-purity requirements) Mechanism: Polarity-based separation.[1]

The 8-chloro ketal is less polar than the 4-chlorocyclohexanone starting material.[1] However, the difference can be subtle.

Optimization Table
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.[1] Neutralize with 1%

if product is highly acid-sensitive.[1]
Mobile Phase Hexanes:EtOAc (9:1 to 4:1)Start non-polar to elute the ketal first. The ketone will retain longer.
Visualization Anisaldehyde StainKetals stain distinctly (often blue/purple) upon heating; Ketones stain differently.
Loading < 5% w/wAvoid overloading to prevent peak tailing of the ketone into the product.
Protocol
  • TLC Spotting: Spot the crude, pure starting material (ketone), and a co-spot.

  • Elution: Run the column using a gradient starting from 100% Hexanes -> 90:10 Hex:EtOAc.

  • Collection: The 8-Chloro-1,4-dioxaspiro[4.5]decane (Product) will elute first (

    
     in 4:1 Hex:EtOAc).[1] The 4-chlorocyclohexanone  (Impurity) will elute later (
    
    
    
    ).[1]

Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but my product hydrolyzed back to the ketone. What happened?

Diagnosis: Acidic Hydrolysis. Explanation: Sodium bisulfite is weakly acidic. If the organic layer retains traces of bisulfite during concentration, the combination of heat (rotovap) and acidity will cleave the dioxolane ring. Fix: Ensure a rigorous wash with Saturated Sodium Bicarbonate (


) after the bisulfite wash and before drying. Verify the pH of the aqueous waste from this step is basic (

).
Q2: Can I distill the product to purify it?

Diagnosis: Thermal Instability Risk. Warning: While 1,4-dioxaspiro[4.5]decane (unsubstituted) is stable, the 8-chloro derivative carries a secondary chloride.[1] Heating this above 120°C (even under vacuum) risks E2 elimination , releasing HCl and forming the alkene (dioxaspiro[4.5]dec-7-ene).[1] Advice: If distillation is necessary, use High Vacuum (< 1 mmHg) to keep the bath temperature below 80°C. Add a trace of solid


 to the distillation flask to scavenge any generated acid.
Q3: The NMR shows a split multiplet at 3.9 ppm. Is this the impurity?

Diagnosis: Stereoisomerism (Conformational Locking). Explanation: The 8-chloro substituent creates cis/trans isomerism relative to the ketal ring (though the ketal is achiral, the cyclohexane ring is fixed). The ethylene glycol protons (the ketal bridge) often appear as a complex multiplet (AA'BB' system) rather than a singlet because the two faces of the ring are non-equivalent due to the chlorine. This is likely product , not impurity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th Ed. John Wiley & Sons, 2006. (Mechanisms of acetal/ketal stability and hydrolysis).
  • Organic Syntheses , Coll. Vol. 3, p.701 (1955); Vol. 22, p.9 (1942). Purification of Ketones via Bisulfite Adducts. [1]

  • Sigma-Aldrich Technical Library . 1,4-Dioxaspiro[4.5]decane derivatives properties.

Sources

Troubleshooting

minimizing elimination side products in spirocyclic chloride synthesis

Welcome to the Spirocyclic Chemistry Technical Support Center. Ticket ID: SPIRO-CL-001 Subject: Minimizing Elimination Side Products in Spirocyclic Chloride Synthesis Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spirocyclic Chemistry Technical Support Center.

Ticket ID: SPIRO-CL-001 Subject: Minimizing Elimination Side Products in Spirocyclic Chloride Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric-Electronic Conflict

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are invaluable in medicinal chemistry for their ability to exit "flatland" (increasing


 fraction) and vector substituents in precise 3D orientations. However, converting spirocyclic alcohols to chlorides is notoriously difficult.

The Core Problem: Spirocyclic carbons—especially at the bridgehead or adjacent positions—are sterically encumbered. Standard chlorination pushes the reaction toward Elimination (E1/E2) rather than Substitution (


)  because:
  • Steric Shielding: The nucleophile (

    
    ) cannot easily access the 
    
    
    
    orbital for
    
    
    .
  • Ring Strain: Formation of a planar

    
     carbocation (or alkene transition state) may relieve torsional strain inherent in small spiro-rings, kinetically favoring elimination.
    
  • Acid Sensitivity: Reagents generating strong acid (HCl) catalyze ring-opening or rearrangements (Wagner-Meerwein).

This guide provides a logic-driven approach to suppressing elimination.

Module 1: Diagnostic Flowchart

Before selecting a reagent, diagnose your substrate's risk profile.

ReagentSelection Start Substrate Analysis: Spirocyclic Alcohol Type Alcohol Type? Start->Type PrimarySec Primary / Secondary Type->PrimarySec Tertiary Tertiary / Hindered Type->Tertiary AcidSens Acid Sensitive? (e.g., oxetanes, azetidines) PrimarySec->AcidSens Ghosez Ghosez's Reagent: Neutral Conditions Tertiary->Ghosez High Elimination Risk Vilsmeier Vilsmeier Activation: SOCl2 + cat. DMF Tertiary->Vilsmeier Standard Risk Std Standard Protocol: SOCl2 + Pyridine (DCM) AcidSens->Std No Appel Appel Reaction: PPh3 + CCl4/C2Cl6 AcidSens->Appel Yes

Figure 1: Decision matrix for reagent selection based on steric hindrance and acid sensitivity.

Module 2: Reagent Selection & Mechanistic Logic

Elimination is often a result of high temperatures or prolonged reaction times required by weak electrophiles. We must upgrade the leaving group to lower the activation energy for substitution.

The "Standard" Upgrade: Vilsmeier-Haack Conditions
  • Reagents:

    
     + Catalytic DMF (Dimethylformamide).
    
  • Mechanism: DMF reacts with

    
     to form the Vilsmeier reagent  (chloroiminium ion), a far more potent electrophile than 
    
    
    
    alone.
  • Why it helps: It allows the reaction to proceed at lower temperatures (often

    
     to RT), reducing the thermal energy available for the elimination pathway.
    
  • Risk: Still generates HCl. Not suitable for highly acid-labile spiro-ethers.

The "Neutral" Specialist: Ghosez’s Reagent
  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1]

  • Mechanism: Reacts with the alcohol to form an

    
    -chloroenamine intermediate. The byproduct is a neutral amide, not an acid.
    
  • Why it helps: It is the Gold Standard for minimizing elimination. It operates under neutral conditions, preventing acid-catalyzed E1 elimination. The intramolecular delivery of chloride is highly efficient.

The "Soft" Approach: Appel Reaction
  • Reagents:

    
     + 
    
    
    
    (or hexachloroacetone/NCS).
  • Mechanism: Formation of an oxyphosphonium intermediate (

    
    ).[2]
    
  • Why it helps: Driven by the formation of the strong

    
     bond.[3][4][5] It is generally mild but can be difficult to purify (triphenylphosphine oxide removal).
    
  • Risk: In sterically hindered tertiary spirocycles, the

    
     attack is blocked, and the oxyphosphonium intermediate may simply dissociate to a carbocation, leading back to E1 elimination.
    

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant alkene formation with


 even at 

. Why?
A: You are likely operating via an Ion-Pair Mechanism .[6] In non-polar solvents (like DCM), the chlorosulfite intermediate decomposes to an intimate ion pair (

). In hindered spirocycles, the chloride cannot re-attach quickly enough due to steric blocking, allowing the carbocation to lose a proton to the solvent or counter-ion.
  • Fix: Switch to Ghosez’s reagent or add an exogenous chloride source (like

    
    ) to increase the concentration of the nucleophile, pushing the kinetics toward 
    
    
    
    over E1.

Q2: My spiro-oxetane ring opens during chlorination. A: This is acid-catalyzed ring strain relief. The HCl generated by


 protonates the ether oxygen.
  • Fix: You must use basic or neutral conditions .

    • Use Appel conditions (neutral).

    • Use Mesyl Chloride (MsCl) + LiCl + Collidine . Collidine is a non-nucleophilic base that buffers the system.

Q3: How do I remove the elimination byproduct? A: Elimination products (alkenes) are usually much less polar than the chloride or alcohol.

  • Technique: Use Silver Nitrate (

    
    ) impregnated silica gel chromatography. The silver ions complex with the 
    
    
    
    -system of the alkene, retarding its elution significantly compared to the saturated chloride.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" (Ghosez’s Reagent)

Best for: Tertiary spirocyclic alcohols, acid-sensitive substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv) [Commercial or synthesized in situ]

  • Solvent: Anhydrous DCM or CHCl3

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the spirocyclic alcohol in anhydrous DCM (

    
    ).
    
  • Addition: Cool to

    
    . Add Ghosez’s reagent dropwise via syringe.
    
    • Note: Do not rush. Exotherms favor elimination.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/NMR.
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with DCM.[2]
    
  • Purification: Flash chromatography.

Protocol B: Modified Vilsmeier (Catalytic DMF)

Best for: Secondary spirocyclic alcohols, cost-sensitive scale-up.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.5 equiv)
    
  • DMF (0.1 equiv - Critical )

  • Solvent: DCM or Toluene

Step-by-Step:

  • Activation: In a separate vial, mix

    
     and DMF. Let stand for 10 mins. The solution will turn slightly yellow/orange (formation of Vilsmeier complex).
    
  • Substrate Prep: Dissolve alcohol and Pyridine (2.0 equiv) in DCM. Cool to

    
     (salt-ice bath).
    
  • Addition: Add the pre-formed Vilsmeier complex dropwise.

  • Kinetics: Stir at

    
     for 2 hours. Only warm to RT if conversion is incomplete.
    
    • Why: Keeping the temperature low suppresses the entropic elimination pathway.

Module 5: Comparative Data

FeatureThionyl Chloride (

)
Appel (

)
Ghosez's Reagent
Acidity High (Generates HCl)NeutralNeutral
Primary Mechanism

(retention) or Ion Pair

(inversion)

-like (via enamine)
Elimination Risk High (Thermal/Acidic)Moderate (Steric dependent)Lowest
Purification Easy (Gaseous byproducts)Difficult (

)
Moderate (Amide byproduct)
Cost LowMediumHigh

Module 6: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution and the undesired elimination in a hindered spirocyclic system.

Mechanism Alcohol Spirocyclic Alcohol (Sterically Hindered) Activated Activated Intermediate (-OSOCl / -OPPh3) Alcohol->Activated Activation IonPair Intimate Ion Pair [R+ ... Cl-] Activated->IonPair Slow Dissociation (Steric Block) Subst PRODUCT: Spirocyclic Chloride Activated->Subst Direct Displacement (Sn2) (Blocked in Spirocycles) IonPair->Subst Collapse (Sn1/Sn2) Requires Nucleophile Proximity Elim SIDE PRODUCT: Alkene (Elimination) IonPair->Elim Proton Loss (E1) Favored by Heat/Entropy

Figure 2: Mechanistic pathway showing the "Danger Zone" (Ion Pair) where elimination competes with substitution.

References

  • Ghosez's Reagent Synthesis & Application: Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine."[1][7] Organic Syntheses, Coll. Vol. 6, p. 282 (1988); Vol. 59, p. 26 (1979).

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[2][3][8] Angewandte Chemie International Edition in English, 14(12), 801-811 (1975).

  • Vilsmeier-Haack Chlorination: Joshi, S. et al. "Vilsmeier-Haack Reagent: A Versatile Reagent for Organic Transformations." Current Organic Chemistry, 23(24), 2690-2715 (2019).

  • General Mechanisms of Alcohol Chlorination: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. Chapter 17: Nucleophilic Substitution at Saturated Carbon.

Sources

Optimization

stability of 8-Chloro-1,4-dioxaspiro[4.5]decane under acidic conditions

Welcome to the technical support center for 8-Chloro-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloro-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound, particularly under acidic conditions. Here you will find answers to frequently asked questions, troubleshooting protocols for common experimental issues, and detailed mechanistic explanations to support your work.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 8-Chloro-1,4-dioxaspiro[4.5]decane in acidic conditions?

The primary stability concern is the acid-catalyzed hydrolysis of the spiroketal (1,4-dioxaspiro) functional group.[1] This group acts as a protecting group for a ketone. In the presence of an acid catalyst and water, the ketal will hydrolyze, cleaving the spirocyclic ring system to regenerate the parent ketone, 4-chlorocyclohexanone, and ethylene glycol. This reaction is often rapid, even with trace amounts of acid.

Q2: How does pH fundamentally affect the stability of the spiroketal group?

The stability of the spiroketal is highly pH-dependent.

  • Acidic Conditions (pH < 7): The ketal is labile and susceptible to hydrolysis. The rate of hydrolysis is directly proportional to the concentration of the acid (i.e., lower pH leads to faster degradation).

  • Neutral and Basic Conditions (pH ≥ 7): The ketal is generally stable and robust. It is unreactive towards bases, nucleophiles, and reducing agents, which is why it is widely used as a protective group in multi-step syntheses.

Q3: Is the carbon-chlorine (C-Cl) bond reactive under typical acidic processing conditions?

Under the mild acidic conditions that readily cleave the spiroketal, the C-Cl bond on the cyclohexane ring is generally stable. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making it less susceptible to nucleophilic substitution.[2] While hydrolysis of the C-Cl bond to form an alcohol (8-hydroxy-1,4-dioxaspiro[4.5]decane) is a possible side reaction, it would require much harsher conditions (e.g., high temperatures, prolonged reaction times) than those needed for ketal cleavage.[3][4] Therefore, in most experimental scenarios, ketal hydrolysis is the overwhelmingly favored degradation pathway.

Q4: What are the expected degradation products of 8-Chloro-1,4-dioxaspiro[4.5]decane in acid?

The sole degradation products under mild acidic conditions are 4-chlorocyclohexanone and ethylene glycol , resulting from the hydrolysis of the spiroketal.

Mechanistic Insights: The "Why" Behind the Instability

Understanding the mechanism of degradation is crucial for designing robust experimental protocols. The acid-catalyzed hydrolysis of the spiroketal proceeds through a well-established, reversible pathway.[5]

Mechanism of Acid-Catalyzed Ketal Hydrolysis

The reaction begins with the protonation of one of the oxygen atoms in the dioxolane ring by an acid (H-A). This makes the oxygen a better leaving group. The ring then opens to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. A series of proton transfers follows, ultimately leading to the formation of the ketone and ethylene glycol, and regenerating the acid catalyst.[6]

G cluster_0 Ketal Hydrolysis Pathway start 8-Chloro-1,4-dioxaspiro[4.5]decane protonation Protonated Ketal start->protonation + H⁺ oxocarbenium Resonance-Stabilized Oxocarbenium Ion protonation->oxocarbenium Ring Opening hemi Protonated Hemiketal oxocarbenium->hemi + H₂O final 4-Chlorocyclohexanone + Ethylene Glycol hemi->final - H⁺

Caption: Workflow of ketal hydrolysis under acidic conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 8-Chloro-1,4-dioxaspiro[4.5]decane.

Symptom Possible Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar spot on TLC or a new peak in LC-MS/GC-MS after an acidic step or workup. Acid-catalyzed hydrolysis of the spiroketal has occurred. The resulting 4-chlorocyclohexanone is more polar than the starting ketal.1. pH Control: Ensure all aqueous solutions used in workups are neutral or slightly basic. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) to wash the organic layer. 2. Anhydrous Conditions: If the reaction chemistry allows, perform the workup under non-aqueous conditions. 3. Confirmation: Isolate the byproduct and run a full characterization (¹H NMR, ¹³C NMR, MS) to confirm its identity as 4-chlorocyclohexanone.
Low or inconsistent yields in a reaction where the spiroketal is intended to be a stable protecting group. The acidic reagent or a generated acidic byproduct is prematurely cleaving the ketal, consuming the starting material.1. Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Watch for the disappearance of the starting material and the simultaneous appearance of 4-chlorocyclohexanone. 2. Use Milder Acids: If an acid is required, screen for milder alternatives (e.g., pyridinium p-toluenesulfonate (PPTS) instead of HCl or H₂SO₄). 3. Lower Temperature: Reduce the reaction temperature. Ketal hydrolysis, like most reactions, has a kinetic barrier that can be managed by cooling. 4. Acid Scavengers: Include a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to neutralize any adventitious acid.
Product mixture contains both the desired product and the deprotected ketone analog. Incomplete reaction or partial deprotection during the reaction or workup.1. Optimize Reaction Time: Ensure the primary reaction has gone to completion before workup. 2. Buffered Systems: If compatible with the reaction, use a buffered solvent system to maintain a stable pH. 3. Re-protection: If feasible, the mixture can be subjected to ketalization conditions (ethylene glycol, catalytic acid, and removal of water) to convert the unwanted ketone back to the protected form before purification.
Experimental Protocols
Protocol 1: Quantitative Analysis of Stability in a Mildly Acidic Medium

This protocol provides a framework for assessing the stability of 8-Chloro-1,4-dioxaspiro[4.5]decane under defined acidic conditions using HPLC.

Objective: To determine the rate of hydrolysis at a specific pH.

Materials:

  • 8-Chloro-1,4-dioxaspiro[4.5]decane

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or another suitable acid)

  • Buffer solution (e.g., phosphate or citrate) of the desired pH

  • HPLC system with a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 8-Chloro-1,4-dioxaspiro[4.5]decane in acetonitrile to a known concentration (e.g., 10 mg/mL).

  • Prepare the Reaction Medium: Prepare a buffered aqueous solution at the target pH (e.g., pH 4.5).

  • Initiate the Degradation: In a thermostated vial at a controlled temperature (e.g., 25°C), add a small aliquot of the stock solution to the acidic buffer to achieve a final concentration of ~100 µg/mL. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by diluting the aliquot into a vial containing a mobile phase with a small amount of base (e.g., triethylamine) to neutralize the acid.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the peak for 8-Chloro-1,4-dioxaspiro[4.5]decane and the appearance of the peak for 4-chlorocyclohexanone.

  • Data Analysis: Plot the percentage of remaining 8-Chloro-1,4-dioxaspiro[4.5]decane versus time to determine its half-life under these conditions.

Protocol 2: Controlled Acid-Catalyzed Deprotection

This protocol describes the intentional and complete hydrolysis of the spiroketal to generate a standard of 4-chlorocyclohexanone for analytical comparison.

Objective: To synthesize 4-chlorocyclohexanone from its ketal precursor.

Materials:

  • 8-Chloro-1,4-dioxaspiro[4.5]decane

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1.0 g of 8-Chloro-1,4-dioxaspiro[4.5]decane in 20 mL of acetone or THF in a round-bottom flask.

  • Acidification: Add 5 mL of 1 M HCl to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent), checking for the complete consumption of the starting material. The reaction is typically complete within 1-2 hours.

  • Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude 4-chlorocyclohexanone is often of sufficient purity for use as an analytical standard. If necessary, it can be further purified by column chromatography.

References
  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Crunch Chemistry. [Link]

  • Save My Exams. (2024, December 23). Reactivity of Halogenoarenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. [Link]

  • Organic Syntheses Procedure. cis-2,3-DI-tert-BUTOXY-1,4-DIOXANE. Organic Syntheses. [Link]

  • Pearson+. Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal. Pearson+. [Link]

  • The Organic Chemistry Tutor. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]

  • Physics & Maths Tutor. Notes - 15 Halogen Compounds - CAIE Chemistry A-level. Physics & Maths Tutor. [Link]

  • Vaia. (a) Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with ethylene glycol to give cyclohexanone ethylene acetal.... Vaia. [Link]

  • University of Calgary. HYDROLYSIS. University of Calgary. [Link]

  • Fine Chemical Technologies. (2022). Synthesis and properties of cyclic acetals of Wallach ketone. Fine Chemical Technologies, 21(3), 209-218. [Link]

  • Xu, B., et al. (2007). Catalytic synthesis of cyclohexanone ethylene glycol ketal by dealuminated USY. Catalysis Communications, 8(12), 2015-2018. [Link]

  • ChemTube3D. A Level Radical Reactions Synthesis of Chloroalkanes. ChemTube3D. [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • Ríos-Lombardía, N., et al. (2017). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 22(10), 1693. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]

  • NIST. 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Jin, M., et al. (2025, April 25). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • Doc Brown's Chemistry. mechanism of hydrolysis of haloalkanes with water. Doc Brown's Chemistry. [Link]

  • Valenti, D., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1185-1192. [Link]

Sources

Troubleshooting

optimizing reaction temperature for spiro-ketal chlorination

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Temperature for Spiro-Ketal Chlorination Executive Summary & Core Logic Optimizing t...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Temperature for Spiro-Ketal Chlorination

Executive Summary & Core Logic

Optimizing the chlorination of spiro-ketal scaffolds is a battle between kinetic stereocontrol and thermodynamic stability .[1] The spiro-ketal motif is stabilized by the anomeric effect, where the lone pairs of the oxygens align anti-periplanar to the C-O bonds of the adjacent ring.

Introducing a chlorine atom (typically via


-chlorination of a ketone within the ring or electrophilic addition) disrupts this electronic harmony.[1]
  • The Trap: High temperatures (>0°C) often provide the activation energy needed for chlorination but simultaneously catalyze acid-mediated ring opening or thermodynamic equilibration to the undesired equatorial isomer.

  • The Solution: A "Cryogenic-to-Ambient Ramp" protocol coupled with rigorous pH buffering.[1] This maintains the spiro-center integrity while allowing the electrophilic chlorine species (usually from NCS or

    
    ) to react.
    

The Mechanism: Thermal Sensitivity & Stereocontrol

The following diagram illustrates the bifurcation point where temperature dictates the fate of your reaction: successful stereoselective chlorination vs. catastrophic ring opening.

SpiroKetalChlorination Start Spiro-Ketal Substrate Enol Enol/Enolate Intermediate Start->Enol Base/Activation TS_Kinetic TS: Kinetic Attack (Axial Approach) Enol->TS_Kinetic Low Temp (-78°C) TS_Thermo TS: Thermodynamic Equilibration Enol->TS_Thermo High Temp (>0°C) Product_Axial Product A: Axial-Cl (Kinetic Product) TS_Kinetic->Product_Axial Product_Eq Product B: Equatorial-Cl (Thermodynamic Product) TS_Thermo->Product_Eq Side_Reaction Acid-Catalyzed Ring Opening (Decomposition) TS_Thermo->Side_Reaction Unbuffered HCl + Heat Product_Axial->Product_Eq Epimerization (Slow warming)

Figure 1: Reaction pathway divergence based on temperature and acid management.[1] Note that high temperatures increase the risk of accessing the ring-opening pathway via oxocarbenium ion intermediates.

Troubleshooting Center: FAQs & Diagnostic Guides

Scenario A: "My spiro-ketal ring opened or decomposed."

Diagnosis: This is almost exclusively an acid-catalyzed hydrolysis issue, exacerbated by temperature.[1] Chlorination reagents like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


) generate HCl as a byproduct.[1]
  • The Physics: The spiro-center relies on the anomeric effect for stability. Protons coordinate to the ring oxygen, weakening the C-O bond. At temperatures > -10°C, the thermal energy is sufficient to break this bond, leading to an open-chain ketone or degradation.[1]

Corrective Protocol:

  • Buffer the System: You must include a non-nucleophilic base.[1] Pyridine (1.1 equiv) or solid

    
     are standard.[1]
    
  • Lower the Temperature: Run the addition at -78°C .

  • Switch Reagents: If using

    
     (aggressive), switch to NCS  (milder) or TCCA  (Trichloroisocyanuric acid) which releases cyanuric acid (precipitates out) rather than HCl gas.[1]
    
Scenario B: "I am getting a mix of axial and equatorial chlorides. I need the axial isomer."

Diagnosis: You are operating under thermodynamic control .[1] The equatorial isomer is often more stable sterically, but the axial isomer is favored kinetically (stereoelectronic alignment).

  • The Physics: At higher temperatures (or long reaction times), the chloride anion can dissociate and re-attack (epimerization), or the enolate can equilibrate.

Optimization Table: Temperature vs. Stereoselectivity

TemperaturePrimary ControlOutcomeRisk Factor
-78°C KineticFavors Axial Cl (Stereoelectronic)Low conversion if activation energy is high.[1]
-40°C MixedMix of Axial/EquatorialModerate.
0°C ThermodynamicFavors Equatorial Cl (Steric)High risk of epimerization.[1]
RT (25°C) DecompositionComplex MixturesRing opening likely without buffers.[1]

Corrective Protocol:

  • Cool THF/DCM solvent to -78°C.

  • Generate the enolate (if using LDA/LiHMDS) or activate the enol ether.[1]

  • Add the chlorinating agent slowly.[1]

  • Quench cold. Do not allow the reaction to warm to RT before quenching. Use saturated

    
     at -78°C.[1]
    
Scenario C: "The reaction is stalling at low temperatures."

Diagnosis: The activation barrier for the electrophilic attack is too high at -78°C for your specific substrate.[1]

Corrective Protocol:

  • The "Step-Up" Method: Initiate at -78°C for 1 hour. If no conversion (TLC), raise to -40°C for 1 hour. Do not jump to 0°C.

  • Catalysis: Add a Lewis Acid catalyst compatible with spiroketals, such as

    
     (carefully, as it is acidic) or use an organocatalyst like a cinchona alkaloid derivative if enantioselectivity is required.[1]
    

Standardized Experimental Protocol

Protocol: Kinetic


-Chlorination of a Spiro-Ketal Ketone 
Target: Maximizing Axial Selectivity & Ring Stability[1]

Reagents:

  • Substrate: Spiro-ketal ketone (1.0 equiv)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

  • Base: LiHMDS (1.2 equiv) [For enolate generation] OR Pyridine (2.0 equiv) [If using direct halogenation][1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add THF and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LiHMDS dropwise.[1] Stir for 30 mins at -78°C to ensure complete kinetic enolate formation.

    • Note: Kinetic enolates form less substituted double bonds, usually away from the spiro-center if applicable, but if the ketone is adjacent to the spiro-center, stereocontrol is governed by the approach of the electrophile.

  • Chlorination: Dissolve NCS in a minimum amount of THF (pre-cooled if possible, though NCS solubility drops). Add dropwise to the enolate solution.

  • Incubation: Stir at -78°C for 2 hours.

    • Checkpoint: Pull a 50 µL aliquot, quench immediately in cold ether/water, and run TLC.

  • Quench: While still at -78°C, add saturated aqueous

    
    .
    
  • Workup: Extract with

    
    . Wash with brine.[1][2][3] Dry over 
    
    
    
    .

Why this works: The low temperature prevents the "scrambling" of the enolate geometry and suppresses the reversibility of the chloride addition, locking in the kinetic product.

References

  • Mechanism of NCS Chlorination

    • BenchChem Technical Guide.[1][2] "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions."[1][2]

  • Spiroketal Stability & Synthesis

    • Organic Chemistry Portal.[1] "Spiroketals: Synthesis and Reactivity."[1][4][5] (General reference for acid-sensitivity of spiro-systems).

  • Stereoselective Chlorination

    • Chemical Communications.[1] "Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS: factors that control the stereoselectivity."

  • Gold-Catalyzed Spiroketalization (Context on Stability)

    • Organic Letters.[1][4] "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals." (Demonstrates the importance of mild conditions for spiro-ring integrity).

    • [1]

Sources

Reference Data & Comparative Studies

Validation

identifying characteristic IR peaks of 8-Chloro-1,4-dioxaspiro[4.5]decane

An In-Depth Guide to the Characteristic Infrared (IR) Peaks of 8-Chloro-1,4-dioxaspiro[4.5]decane for Researchers and Drug Development Professionals Introduction Infrared (IR) spectroscopy is a cornerstone analytical tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic Infrared (IR) Peaks of 8-Chloro-1,4-dioxaspiro[4.5]decane for Researchers and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemical research and pharmaceutical development, offering rapid and non-destructive identification of functional groups within a molecule. For a complex structure such as 8-Chloro-1,4-dioxaspiro[4.5]decane, the IR spectrum provides a unique molecular fingerprint, crucial for structural confirmation, purity assessment, and reaction monitoring. This guide provides a detailed analysis of the characteristic IR absorption peaks of 8-Chloro-1,4-dioxaspiro[4.5]decane, grounded in fundamental spectroscopic principles and comparative data. We will deconstruct the molecule into its primary components to predict and assign its key vibrational modes, offering a clear framework for spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first consider the primary structural components of 8-Chloro-1,4-dioxaspiro[4.5]decane:

  • Spiroketal Core: This consists of a five-membered dioxolane ring and a six-membered cyclohexane ring sharing a central spiro carbon. The dioxolane ring contains two ether C-O-C linkages, which are expected to produce strong, characteristic stretching vibrations.

  • Saturated Carbocyclic System: The cyclohexane and dioxolane rings are composed of sp³-hybridized carbon atoms and hydrogen atoms. These will give rise to typical alkane C-H stretching and bending vibrations.[1][2][3]

  • Alkyl Halide Group: The chlorine atom attached to the cyclohexane ring introduces a C-Cl bond, which has a characteristic stretching frequency in the lower wavenumber region of the spectrum.[4][5][6]

The presence and interplay of these groups dictate the resulting IR spectrum. The electronegativity of the chlorine and oxygen atoms will induce dipole moments, leading to strong IR absorptions for the C-Cl and C-O bonds.

A Comparative Analysis of Key IR Absorption Regions

The most effective method for identifying the characteristic peaks of 8-Chloro-1,4-dioxaspiro[4.5]decane is to compare its expected spectrum with that of its parent compound, 1,4-dioxaspiro[4.5]decane, and general values for alkyl halides.

C-H Stretching Region (3000–2840 cm⁻¹)

Like most organic molecules containing saturated rings, 8-Chloro-1,4-dioxaspiro[4.5]decane will exhibit strong absorption bands in this region due to the stretching vibrations of its sp³ C-H bonds.[1][3][7]

  • Asymmetric and Symmetric Stretching: Expect multiple strong, sharp peaks between approximately 2990 cm⁻¹ and 2850 cm⁻¹ . These correspond to the asymmetric and symmetric stretching modes of the methylene (CH₂) groups in both the cyclohexane and dioxolane rings. The spectrum of the parent compound, 1,4-dioxaspiro[4.5]decane, confirms strong absorptions in this area.[8]

The Fingerprint Region (< 1500 cm⁻¹): The Key to Identification

This region contains the most diagnostic information, including complex bending and stretching vibrations unique to the molecule's overall structure.

  • C-O-C Stretching (The Spiroketal Signature): The most prominent feature of a spiroketal is the strong C-O-C stretching vibration. Aliphatic ethers typically show a strong, characteristic absorption band between 1150 and 1050 cm⁻¹. For cyclic ethers like the dioxolane ring in this structure, these bands are particularly intense. We can anticipate two main C-O stretching bands:

    • Asymmetric C-O-C Stretch: A very strong and prominent band is expected around 1120-1080 cm⁻¹ . This is a hallmark of the cyclic ether system.

    • Symmetric C-O-C Stretch: A second, often slightly weaker, strong band may appear near 1050-1020 cm⁻¹ . The gas-phase spectrum of the parent compound 1,4-dioxaspiro[4.5]decane shows its most intense peaks in this 1150-1000 cm⁻¹ range, which is consistent with these assignments.[8]

  • C-H Bending Vibrations:

    • Methylene Scissoring: A distinct medium-intensity peak around 1470–1445 cm⁻¹ is expected, corresponding to the scissoring (bending) vibration of the numerous CH₂ groups in the cyclohexane ring.[1][9]

    • -CH₂Cl Wag: The presence of the chlorine atom introduces a C-H wagging vibration associated with the -CH₂X group (where X is a halogen). This typically appears in the 1300–1150 cm⁻¹ region.[4][5] This peak may overlap with the strong C-O stretching bands but can be a useful diagnostic marker.

  • C-Cl Stretching Vibration:

    • The C-Cl stretch is the most direct evidence of chlorination. This bond vibration occurs in the 850–550 cm⁻¹ range.[4][5][6] This peak can sometimes be of medium to weak intensity and may be part of the complex fingerprint region, but its presence is a key differentiator from the non-halogenated analogue.

Summary of Characteristic IR Peaks

The following table summarizes the essential IR absorption bands for the positive identification of 8-Chloro-1,4-dioxaspiro[4.5]decane.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
2990–2850C-H (sp³) StretchStrongCharacteristic of the saturated ring systems.
1470–1445CH₂ Scissoring (Bend)MediumConfirms the presence of methylene groups.
1300–1150-CH₂Cl WagMedium to WeakDiagnostic for the chloro-substituted methylene group; may overlap with C-O stretch.[4][5]
1120–1080Asymmetric C-O-C StretchVery StrongKey signature of the spiroketal (dioxolane) moiety.[10]
1050–1020Symmetric C-O-C StretchStrongFurther confirmation of the cyclic ether structure.
850–550C-Cl StretchMedium to WeakDefinitive peak confirming the presence of the chlorine atom.[4][6]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following is a standardized workflow for obtaining an IR spectrum of a solid or liquid sample like 8-Chloro-1,4-dioxaspiro[4.5]decane using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added for a high signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the 8-Chloro-1,4-dioxaspiro[4.5]decane sample directly onto the center of the ATR crystal. For a liquid, a single drop is sufficient. For a solid, use a spatula to apply a small amount and ensure good contact by applying pressure with the built-in press.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

    • The instrument's software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Process the resulting spectrum. This may include baseline correction or ATR correction if necessary.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of the key absorption bands outlined in the summary table.

    • Compare the obtained spectrum with a reference spectrum if available, or use the predicted peaks for structural confirmation.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualization of Key Molecular Vibrations

The following diagrams illustrate the structure of 8-Chloro-1,4-dioxaspiro[4.5]decane and the logical workflow for its spectral analysis.

Caption: Key vibrational modes in 8-Chloro-1,4-dioxaspiro[4.5]decane.

workflow A Acquire IR Spectrum via ATR-FTIR B Identify Strong C-H Stretches (2990-2850 cm⁻¹) A->B C Analyze Fingerprint Region (< 1500 cm⁻¹) B->C D Locate Very Strong C-O-C Stretches (1120-1020 cm⁻¹) C->D E Identify C-Cl Stretch (850-550 cm⁻¹) C->E F Note CH₂ Bending & Wagging Peaks (~1450 cm⁻¹ & ~1300-1150 cm⁻¹) C->F G Confirm Molecular Structure D->G E->G F->G

Caption: Workflow for IR spectral analysis and structural confirmation.

Conclusion

The infrared spectrum of 8-Chloro-1,4-dioxaspiro[4.5]decane is defined by a few key, high-intensity absorptions. While the C-H stretching bands confirm the saturated nature of the molecule, the definitive identification rests on the analysis of the fingerprint region. The presence of a very strong, complex band system between 1120 cm⁻¹ and 1020 cm⁻¹ confirms the spiroketal C-O-C framework, while a medium to weak absorption in the 850–550 cm⁻¹ range provides clear evidence of the chlorine substituent. Together, these characteristic peaks provide a robust and reliable method for the structural verification of 8-Chloro-1,4-dioxaspiro[4.5]decane in a research or quality control setting.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from a Google search.[4]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.[5]

  • Barrow, G. M., & Searles, S. (1950). Effect of Ring Size on the Infrared Spectra of Cyclic Ethers. Characteristic Frequencies of Trimethylene Oxides and Tetrahydrofurans. Journal of the American Chemical Society, 75(5), 1175-1177.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.[6]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]8]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from a Google search.[1]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from a Google search.[9]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from a Google search.[10]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]]

  • ci.nana.sa. (2024). Ir Spectra Of Ether.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.[7]

  • Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a Google search.[2]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from a Google search.

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[11]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from a Google search.[12]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.[3]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.[13]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]]

Sources

Comparative

mass spectrometry (MS) fragmentation pattern of 8-Chloro-1,4-dioxaspiro[4.5]decane

An In-Depth Guide to the Mass Spectrometric Fragmentation of 8-Chloro-1,4-dioxaspiro[4.5]decane and Comparative Analytical Methodologies Authored by: A Senior Application Scientist Introduction In the landscape of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 8-Chloro-1,4-dioxaspiro[4.5]decane and Comparative Analytical Methodologies

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of intermediates and final products is paramount. 8-Chloro-1,4-dioxaspiro[4.5]decane, a halogenated bicyclic ketal, serves as a valuable building block in organic synthesis. Its unique spirocyclic structure, combined with the presence of a chlorine atom, presents a distinct analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural verification.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 8-Chloro-1,4-dioxaspiro[4.5]decane. We will explore the causal mechanisms behind its fragmentation, present a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and compare this primary method with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical chemistry of this and structurally related compounds.

The Foundation: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1][2] This energy input leads to the ejection of an electron, forming a high-energy molecular ion (M⁺˙) that is prone to extensive fragmentation.[3][4] While this can sometimes prevent the observation of the molecular ion for very labile compounds, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint," enabling detailed structural elucidation.[5][6] For a molecule like 8-Chloro-1,4-dioxaspiro[4.5]decane, EI-MS provides a wealth of structural information through predictable bond cleavages.

Predicted Fragmentation Pattern of 8-Chloro-1,4-dioxaspiro[4.5]decane

The mass spectrum of 8-Chloro-1,4-dioxaspiro[4.5]decane is dictated by the interplay between the spiroketal system and the chlorinated cyclohexane ring. The molecular ion is expected at a mass-to-charge ratio (m/z) of 176 for the ³⁵Cl isotope and m/z 178 for the ³⁷Cl isotope. A key diagnostic feature for any chlorine-containing compound is the presence of this M+2 peak, with an intensity approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[7][8]

The primary fragmentation pathways are initiated by the radical cation formed upon ionization. The most probable cleavages are driven by the formation of stable carbocations and neutral radicals.[9][10]

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): This is a common pathway for chloroalkanes, leading to the formation of a carbocation at m/z 141. This fragment is relatively stable and is expected to be a significant peak in the spectrum.

  • Alpha-Cleavage adjacent to the Dioxolane Ring: The C-C bonds on the cyclohexane ring adjacent to the spiro center are susceptible to cleavage. This can lead to the opening of the cyclohexane ring and subsequent rearrangements.

  • Fragmentation of the Dioxolane Ring: Spiroketals undergo characteristic fragmentation. A prominent pathway involves the cleavage of the C-O bonds and the bonds of the ethylene bridge, often leading to the formation of a resonance-stabilized oxonium ion. For the parent 1,4-dioxaspiro[4.5]decane, a major fragment is observed at m/z 99.[11] We can anticipate a similar fragmentation here, potentially retaining the chlorine atom on the cyclohexane fragment or occurring after the initial loss of Cl.

  • Loss of Ethylene (C₂H₄): A retro-Diels-Alder-type reaction within the dioxolane ring can lead to the neutral loss of ethylene (28 Da), resulting in a fragment ion at m/z 148/150.

  • Cleavage of the Cyclohexane Ring: The chlorinated cyclohexane ring can undergo fragmentation, such as the loss of alkyl radicals. For instance, the loss of a propyl radical (•C₃H₇, 43 Da) from the [M-Cl]⁺ ion would lead to a fragment at m/z 98.

The following diagram illustrates the predicted major fragmentation pathways for 8-Chloro-1,4-dioxaspiro[4.5]decane.

G M C8H13ClO2 Molecular Ion (M+) m/z 176/178 F141 [M - Cl]+ m/z 141 M->F141 - •Cl F148 [M - C2H4]+ m/z 148/150 M->F148 - C2H4 F99_like Chlorinated Analog of m/z 99 fragment M->F99_like - C3H7• (from ring) F98 [M - Cl - C3H7]+ m/z 98 F141->F98 - C3H7•

Caption: Predicted EI-MS fragmentation pathways for 8-Chloro-1,4-dioxaspiro[4.5]decane.

Experimental Protocol: GC-MS Analysis

Gas Chromatography is the ideal separation technique for a semi-volatile compound like 8-Chloro-1,4-dioxaspiro[4.5]decane, ensuring that a pure analyte is introduced into the mass spectrometer.[12][13]

Objective: To obtain a clean, reproducible mass spectrum and quantify 8-Chloro-1,4-dioxaspiro[4.5]decane in a sample matrix.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 7890A) coupled to a Mass Spectrometer (e.g., Agilent 5975C).[14]

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

Methodology:

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (10:1) for higher concentrations.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Causality: This temperature program ensures good separation from solvent and other potential impurities while eluting the target analyte as a sharp peak.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Causality: 70 eV is the standard electron energy for EI-MS, as it provides efficient ionization and reproducible fragmentation patterns that are comparable to library spectra.[1]

    • Mass Scan Range: m/z 40-350. This range covers the expected molecular ion and all significant fragments.

    • Scan Mode: Full Scan. This is crucial for identifying unknown compounds and elucidating fragmentation patterns.[13] For targeted quantification, Selected Ion Monitoring (SIM) could be employed for higher sensitivity.[14]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 8-Chloro-1,4-dioxaspiro[4.5]decane.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (M⁺˙ and M+2⁺˙ peaks) and key fragment ions as predicted.

    • Compare the obtained spectrum with a reference spectrum or library (if available) for confirmation.

Caption: Workflow for the GC-MS analysis of 8-Chloro-1,4-dioxaspiro[4.5]decane.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the analytical question being asked—be it structural confirmation, quantification in a complex matrix, or simple functional group identification.

Technique Principle Advantages Limitations Application
GC-MS (EI) Separation by volatility/polarity, fragmentation by electron impact.High sensitivity, structural detail from fragmentation, excellent for volatile compounds.[12]Requires volatile/thermally stable analytes; molecular ion may be absent.Primary Method: Identification, quantification, and purity analysis.
LC-MS (APCI/ESI) Separation by polarity, soft ionization in liquid phase.[15]Suitable for non-volatile and thermally labile compounds.Less fragmentation (less structural info), potential for matrix effects.Analysis of non-volatile derivatives or related compounds.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Unambiguous structure determination, information on connectivity and stereochemistry.Lower sensitivity, requires pure sample, not a separation technique.Gold Standard: Absolute structural confirmation of isolated material.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.[16]Fast, non-destructive, excellent for functional group identification (C-O, C-Cl).Provides limited structural information, not suitable for mixture analysis.Quick verification of functional groups in a synthesized product.

Conclusion

The analysis of 8-Chloro-1,4-dioxaspiro[4.5]decane is most effectively performed using Gas Chromatography-Mass Spectrometry with Electron Ionization. The predictable fragmentation pattern, characterized by the isotopic signature of chlorine and specific cleavages of the spiroketal and cyclohexane moieties, provides a reliable fingerprint for its identification. The detailed GC-MS protocol provided herein serves as a self-validating system for achieving reproducible and accurate results. For absolute structural proof of a novel synthesis, this technique should be complemented with NMR spectroscopy. By understanding the interplay of these analytical methodologies, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

References

  • J. Chromatogr. A. (2019).
  • Molecules (2012). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • Wikipedia. Electron ionization. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Alberta. (2021). Radicals and Mass Spectrometry (MS).
  • Research and Reviews: Journal of Chemistry. (2024).
  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • University of Colorado Boulder. (n.d.).
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • NIST WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane. [Link]

  • OI Analytical. (n.d.).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria.
  • NIST WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane IR Spectrum. [Link]

  • ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. [Link]

  • YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. [Link]

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Validation

Technical Guide: HPLC Method Development for 8-Chloro-1,4-dioxaspiro[4.5]decane

Executive Summary Developing a robust HPLC method for 8-Chloro-1,4-dioxaspiro[4.5]decane presents a dual analytical challenge: spectral silence and chemical fragility . Unlike typical aromatic drug intermediates, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 8-Chloro-1,4-dioxaspiro[4.5]decane presents a dual analytical challenge: spectral silence and chemical fragility . Unlike typical aromatic drug intermediates, this spiro-ketal molecule lacks a conjugated chromophore, rendering standard UV detection (254 nm) useless. Furthermore, the 1,4-dioxaspiro functionality is an acetal/ketal derivative, making it highly susceptible to acid-catalyzed hydrolysis.

This guide rejects the "standard" generic gradient (0.1% TFA/Water) which often leads to on-column degradation. Instead, we propose and validate a Refractive Index (RID) or Charged Aerosol Detection (CAD) approach using neutral pH mobile phases, while objectively comparing these against the volatile alternative: Gas Chromatography (GC-FID) .

Part 1: The Analyte Challenge & Strategic Analysis

Structural Vulnerabilities

The target molecule consists of a cyclohexane ring fused to a dioxolane ring (the spiro-ketal) with a chlorine substituent.

  • The "Silent" Issue (Detection): The molecule contains only C-C, C-H, C-O, and C-Cl bonds. None of these provide significant UV absorption above 200 nm. Relying on "end-absorption" at 205–210 nm results in poor signal-to-noise ratios and baseline drift during gradients.

  • The "Fragile" Issue (Stability): The spiro-ketal moiety is acid-labile.[1] In the presence of water and acid (e.g., pH < 3), it hydrolyzes to form the corresponding ketone (4-chlorocyclohexanone) and ethylene glycol.

The Decision Matrix

The following logic tree illustrates the critical decision points for method selection, prioritizing analyte stability and detection sensitivity.

MethodSelection Start Analyte: 8-Chloro-1,4-dioxaspiro[4.5]decane Chromophore Has UV Chromophore? Start->Chromophore UV_Path Standard UV (254 nm) Chromophore->UV_Path Yes (Incorrect) No_UV No: Select Alternative Detector Chromophore->No_UV No Detector_Choice Detector Selection No_UV->Detector_Choice RID Refractive Index (RID) (Best for Assay/High Conc) Detector_Choice->RID GC GC-FID (Best for Purity/Trace) Detector_Choice->GC Stability Stability Check: Is it Acid Labile? RID->Stability Acidic_MP Acidic Mobile Phase (0.1% TFA/Formic) Stability->Acidic_MP Standard Protocol Neutral_MP Neutral Mobile Phase (pH 7.0 Phosphate/Ammonium) Stability->Neutral_MP Optimized Protocol Degradation Hydrolysis to Ketone (Method Failure) Acidic_MP->Degradation Success Stable Separation Neutral_MP->Success

Figure 1: Method Development Logic Tree. Note the critical failure point at Acidic Mobile Phases.

Part 2: Comparative Analysis of Analytical Architectures

We compare three distinct methodologies. Method A (HPLC-RID) is the recommended approach for assay/potency. Method B (GC-FID) is the superior alternative for purity profiling. Method C (HPLC-UV) is included to demonstrate why it should be avoided.

Table 1: Performance Comparison
FeatureMethod A: HPLC-RID (Recommended) Method B: GC-FID (Alternative) Method C: HPLC-UV (205 nm)
Principle Refractive Index differenceFlame Ionization (Carbon count)Electronic transition (End absorption)
Sensitivity (LOD) Moderate (10–50 µg/mL)High (< 1 µg/mL)Low/Poor (High noise)
Selectivity Universal (sees everything)Volatility-basedPoor (solvent interference)
Gradient Capability No (Isocratic only)Yes (Temperature ramp)Yes (but baseline drift is severe)
Analyte Stability High (Neutral pH)Moderate (Thermal risk)Low (If acidic MP used)
Primary Use Assay / Content DeterminationPurity / Impurity ProfilingNot Recommended

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-RID (The "Safe" Assay Method)

Use this method for quantifying the main compound without thermal stress.

1. Instrumentation:

  • System: HPLC with Isocratic Pump.

  • Detector: Refractive Index Detector (RID). Note: Temperature of the optical unit must be stabilized (e.g., 35°C or 40°C) to prevent drift.

2. Chromatographic Conditions:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry).

    • Why C18? Provides sufficient hydrophobic retention for the chloro-cyclohexyl ring.

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).

    • Crucial: Do not add acid. The pH of this mixture is naturally neutral (~pH 7), preserving the spiro-ketal.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • RID Temperature: 30°C (Must match or slightly exceed column temp to prevent density fluctuations).

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Diluent: Mobile Phase (ACN:Water 60:40).

  • Concentration: 1.0 – 2.0 mg/mL (RID requires higher concentrations due to lower sensitivity).

4. System Suitability Criteria:

  • % RSD of 5 replicate injections: NMT 2.0%.

  • Tailing Factor: 0.9 – 1.5.

  • Theoretical Plates: > 5000.

Protocol B: GC-FID (The Purity Alternative)

Use this method for detecting trace impurities and volatile solvents.

1. Instrumentation:

  • System: Gas Chromatograph with Split/Splitless Injector.

  • Detector: Flame Ionization Detector (FID).

2. Conditions:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film.

  • Carrier Gas: Helium or Nitrogen (Flow: 1.5 mL/min, Constant Flow).

  • Injector Temp: 200°C. Warning: Do not exceed 220°C to minimize thermal degradation of the ketal.

  • Detector Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 min.

  • Split Ratio: 20:1.

Part 4: Scientific Validation & Mechanisms

The Acid Hydrolysis Mechanism

It is imperative to understand why standard HPLC buffers fail. In acidic media (pH < 5), the oxygen atoms of the 1,4-dioxaspiro group become protonated, facilitating ring opening.

Hydrolysis Reactant 8-Chloro-1,4-dioxaspiro[4.5]decane (Intact Ketal) Intermediate Oxocarbenium Ion (Unstable) Reactant->Intermediate Protonation & Ring Opening Acid + H3O+ Acid->Intermediate Product 4-Chlorocyclohexanone + Ethylene Glycol Intermediate->Product Hydrolysis

Figure 2: Degradation pathway in acidic mobile phases. This reaction occurs on-column if TFA/Formic acid is used.

Why Not ELSD/CAD?

While Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are excellent "universal" alternatives that allow for gradient elution (unlike RID), they often exhibit non-linear response curves (power-law fit).

  • Recommendation: If your lab possesses a CAD, it is superior to RID for impurity analysis because it allows gradient elution to clear late eluters. However, for a standard assay (potency), RID provides better linearity (R² > 0.999) without complex curve fitting.

Troubleshooting Guide
  • Drifting Baseline (RID): The #1 cause is temperature instability. Ensure the RID optical bench is thermally equilibrated for at least 2 hours before analysis.

  • Extra Peaks (GC): If you see broad peaks or "ghost" peaks in GC, the injector temperature may be too high, causing thermal cracking of the spiro ring. Lower the injector to 180°C.

  • Split Peaks (HPLC): Check the sample solvent. If the sample is dissolved in 100% Acetonitrile but the mobile phase is 40% water, "solvent shock" can occur. Match the diluent to the mobile phase.[2][4]

References

  • BenchChem Technical Support. (2025).[5] Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.[1] BenchChem.[1][5] Link (Accessed via Search Context 1.1).

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6] Veeprho. Link (Accessed via Search Context 1.3).

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link (Accessed via Search Context 1.4).

  • Drawell Analytical. (2025). 4 Key Differences Between GC and HPLC. Drawell Analytical. Link (Accessed via Search Context 1.6).

  • Research Journal of Pharmacy and Technology. (2023). Selection of Stationary Phase and Mobile Phase in HPLC.[7][8][9] RJPT. Link (Accessed via Search Context 1.13).

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Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of Spirocyclic Ketal Carbons

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is paramount. Spirocyclic ketals, a common motif in natural products and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is paramount. Spirocyclic ketals, a common motif in natural products and pharmaceutical agents, present unique challenges and opportunities in this regard. Their rigid, three-dimensional structures, governed by intricate stereoelectronic effects, demand sophisticated analytical techniques for unambiguous characterization. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for probing the electronic environment of the spiroketal carbon atom. This guide provides an in-depth comparison of the 13C NMR chemical shifts of spirocyclic ketal carbons, supported by experimental data, to aid in the structural assignment and conformational analysis of these important compounds.

The Spiroketal Carbon: A Window into Molecular Geometry and Electronics

The spiroketal carbon, the quaternary carbon at the heart of the spirocycle, is uniquely sensitive to its stereochemical and electronic surroundings. Its 13C NMR chemical shift is a rich source of information, influenced by a delicate balance of factors including ring size, ring strain, substituent effects, and the anomeric effect. Understanding these influences is key to leveraging 13C NMR for accurate structural determination.

A typical 13C NMR spectrum is acquired using broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[1] This simplification is crucial for analyzing complex molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2]

Key Factors Influencing Spiroketal Carbon Chemical Shifts

The electronic environment of the spiroketal carbon is dictated by several key factors, each leaving a distinct fingerprint on its 13C NMR chemical shift.

The Anomeric Effect: A Dominant Stereoelectronic Influence

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom in a ring to prefer an axial orientation over a sterically less hindered equatorial orientation. In spiroketals, this effect is a primary determinant of the molecule's preferred conformation and, consequently, the chemical shift of the spiroketal carbon.[3] The stabilization arises from a hyperconjugative interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the C-O bond of the other ring. A spiroketal can benefit from a double anomeric effect when both C-O bonds of the spirocenter are axial with respect to the adjacent ring, leading to greater stability.[3] This stabilization influences the geometry and electron density at the spiroketal carbon, directly impacting its 13C NMR chemical shift.

Comparative Analysis of Spiroketal Carbon Chemical Shifts: A Data-Driven Approach

To illustrate the interplay of these factors, we will compare the experimental 13C NMR chemical shifts of the spiroketal carbon in a series of dioxaspiroalkanes with varying ring sizes.

CompoundSpiro SystemSpiroketal Carbon (C) Chemical Shift (ppm)Reference
1,6-Dioxaspiro[4.4]nonane[4.4]~118-120[4][5]
1,4-Dioxaspiro[4.5]decane[4.5]~108-110[6][7]
1,7-Dioxaspiro[5.5]undecane[5.5]~95-98[8][9]

Note: The chemical shifts are approximate and can vary based on solvent and substituents.

The Influence of Ring Size and Strain

The data in the table above reveals a clear trend: as the size of the rings in the spiroketal system increases, the 13C NMR chemical shift of the spiroketal carbon shifts upfield (to a lower ppm value). This can be attributed to changes in ring strain and the hybridization of the spiroketal carbon.

  • [4.4] System (e.g., 1,6-Dioxaspiro[4.4]nonane): The five-membered rings in this system are subject to significant angle strain. This strain is proposed to lead to a rehybridization of the spirocarbon, increasing its p-character in the endocyclic bonds to alleviate the strain.[10] This increased p-character results in a deshielding effect, causing the spiroketal carbon to resonate at a downfield chemical shift (around 118-120 ppm).

  • [4.5] System (e.g., 1,4-Dioxaspiro[4.5]decane): The combination of a five-membered and a six-membered ring results in a less strained system compared to the [4.4] spiroketal. The spiroketal carbon in this arrangement experiences less deshielding, leading to an upfield shift in its 13C NMR signal (around 108-110 ppm).

  • [5.5] System (e.g., 1,7-Dioxaspiro[5.5]undecane): This system, composed of two six-membered rings, is the most conformationally flexible and least strained of the three. The hybridization of the spiroketal carbon is closer to a standard sp3 carbon, resulting in a more shielded environment and a further upfield chemical shift (around 95-98 ppm).

This trend is a powerful diagnostic tool for identifying the ring sizes within a spiroketal moiety.

Stereochemical Assignment through 13C NMR

Beyond identifying the basic carbon skeleton, 13C NMR is invaluable for determining the relative stereochemistry of spiroketals. The spatial arrangement of substituents and the conformation of the rings can lead to distinct chemical shifts for the spiroketal carbon and adjacent carbons. For instance, in substituted 1,7-dioxaspiro[5.5]undecanes, the chemical shift of the spiroketal carbon can be used to distinguish between different diastereomers. The specific shielding and deshielding effects of axial versus equatorial substituents provide the necessary information for unambiguous assignment.

The Role of Computational Chemistry

Predicting 13C NMR chemical shifts through computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become an indispensable tool for structural elucidation.[11][12][13] These calculations can provide theoretical support for experimental observations and help to resolve ambiguities in spectral interpretation. By modeling the different possible stereoisomers of a spiroketal and calculating their expected 13C NMR chemical shifts, researchers can compare the theoretical data with the experimental spectrum to determine the correct structure.[14]

G cluster_factors Factors Influencing Chemical Shift cluster_output Observable Effect Ring Size Ring Size Ring Strain Ring Strain Ring Size->Ring Strain determines 13C Chemical Shift of Spiroketal Carbon 13C Chemical Shift of Spiroketal Carbon Ring Strain->13C Chemical Shift of Spiroketal Carbon influences hybridization & shielding Anomeric Effect Anomeric Effect Anomeric Effect->13C Chemical Shift of Spiroketal Carbon governs conformation & electron density Substituents Substituents Substituents->13C Chemical Shift of Spiroketal Carbon induce electronic & steric effects

Caption: Factors influencing the 13C NMR chemical shift of the spiroketal carbon.

Experimental Protocol for 13C NMR Analysis of Spirocyclic Ketals

The following provides a generalized, step-by-step methodology for acquiring and analyzing the 13C NMR spectrum of a spirocyclic ketal.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified spirocyclic ketal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.
  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Tune and match the 13C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment.
  • Key parameters to consider:
  • Spectral Width: Typically 0 to 220 ppm to encompass the full range of carbon chemical shifts.[15]
  • Acquisition Time: Usually around 1-2 seconds.
  • Relaxation Delay: A delay of 1-2 seconds is often sufficient, but for quantitative analysis of quaternary carbons, longer delays may be necessary.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[14]
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
  • Integrate the peaks (note: for standard 13C NMR, integration is not reliably quantitative for the number of carbons).

5. Spectral Analysis:

  • Identify the peak corresponding to the spiroketal carbon. This is typically a quaternary carbon signal in the range of 95-120 ppm.
  • Compare the observed chemical shift with the data presented in this guide and other literature sources to infer information about the ring size and potential strain.
  • Analyze the chemical shifts of other carbons in the molecule to aid in the complete structural assignment.
  • For complex molecules, consider advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate carbon signals with their attached protons and to establish long-range C-H connectivities.

G Sample Preparation Sample Preparation NMR Spectrometer Setup NMR Spectrometer Setup Sample Preparation->NMR Spectrometer Setup Data Acquisition (1D 13C) Data Acquisition (1D 13C) NMR Spectrometer Setup->Data Acquisition (1D 13C) Data Processing Data Processing Data Acquisition (1D 13C)->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structural Elucidation Structural Elucidation Spectral Analysis->Structural Elucidation

Caption: Workflow for 13C NMR analysis of spirocyclic ketals.

Conclusion

The 13C NMR chemical shift of the spiroketal carbon is a highly informative parameter for the structural elucidation of spirocyclic compounds. By carefully analyzing this value in the context of ring size, strain, and stereoelectronic effects, researchers can gain profound insights into the three-dimensional structure of these molecules. This guide provides a framework for comparing experimental data and leveraging computational tools to confidently assign the structures of novel spirocyclic ketals, thereby accelerating research and development in chemistry and the life sciences.

References

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Semantic Scholar, 2015. [Link]

  • 1,4-Dioxaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. [Link]

  • (E)-4-BROMO-1,6-DIOXASPIRO-[4.4]-NONANE. SpectraBase. [Link]

  • 1,4-Dioxaspiro[4.5]decane, D-lyxose deriv. SpectraBase. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar, 2008. [Link]

  • ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol. Oriental Journal of Chemistry, 2013. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to diarylideneacetones. Tetrahedron Letters, 2014. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB, 2011. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 2020. [Link]

  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 2020. [Link]

  • Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-Dialkyl-1,6-dioxaspiro[4.5]decanes from Propargylic and Homopropargylic Alcohols. The Journal of Organic Chemistry, 2005. [Link]

  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. PubMed, 2005. [Link]

  • Synthesis of the enantiomers of 1,7-dioxaspiro[5.5]undecane, 4-hydroxy-1,7-dioxaspirol[5.5]undecane and 3-hydroxy-1,7-dioxaspiroi[5.5]undecane. Sci-Hub, 1985. [Link]

  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate, 2011. [Link]

  • Natural Products 13C NMR Database with Interactive Analysis Tool. VisUSAL. [Link]

  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook, National Institute of Standards and Technology. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 2005. [Link]

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 2016. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed, 2011. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 2021. [Link]

  • Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate, 2008. [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 2024. [Link]

  • 1,6-Dioxaspiro(4.4)nonane. PubChem, National Center for Biotechnology Information. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific, 2024. [Link]

  • Chromones Featuring a[10][10]-Spiroketal Moiety Produced by Coculture of the Endophytic Fungi Chaetomium virescens and Xylaria Grammica. Journal of Natural Products, 2024. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Sulfur-containing spiroketals from Breynia disticha and evaluations of their anti-inflammatory effect. Journal of Natural Medicines, 2023. [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 2007. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries, 2021. [Link]

  • 13C NMR spectroscopy. NPTEL. [Link]

  • Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Dalton Transactions, 2023. [Link]

  • Chemoinformatic characterization of NAPROC-13: A database for natural product 13C NMR dereplication. ChemRxiv, 2023. [Link]

  • 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Journal of Chemical Education, 2016. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. ResearchGate, 2022. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Eindhoven University of Technology Research Portal. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C-Nmr Spectral Data of Compounds 1-5. ResearchGate. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest, 2015. [Link]

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST WebBook, National Institute of Standards and Technology. [Link]

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. PubChem, National Center for Biotechnology Information. [Link]

  • A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Zenodo, 2024. [Link]

  • Nuclear magnetic resonance spectroscopy. Ring-current effects upon carbon-13 chemical shifts. CaltechAUTHORS. [Link]

  • Spiro(4.4)nona-1,3-diene. SpectraBase. [Link]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 8-Chloro-1,4-dioxaspiro[4.5]decane

Executive Summary 8-Chloro-1,4-dioxaspiro[4.5]decane ( ) presents a distinct analytical challenge due to the coexistence of a labile spiro-ketal functionality and a halogen substituent.[1] While automated combustion (CHN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-1,4-dioxaspiro[4.5]decane (


) presents a distinct analytical challenge due to the coexistence of a labile spiro-ketal functionality and a halogen substituent.[1] While automated combustion (CHN) is the industry default for organic intermediates, the high chlorine content (~20%) poses significant risks for catalyst poisoning and data skewing (positive nitrogen bias).[2]

This guide establishes the analytical quality standards for this molecule, comparing high-throughput automated methods against the "Gold Standard" Oxygen Flask Combustion (Schöniger) method. We provide validated protocols to ensure researchers distinguish between synthetic impurities and method-induced artifacts.

Technical Profile & Theoretical Standards

Before experimental validation, the Theoretical Reference Standard must be established. Any deviation beyond the accepted tolerance (


) indicates either synthetic failure (e.g., hydrolysis of the spiro ring) or solvent entrapment.[2]

Target Molecule: 8-Chloro-1,4-dioxaspiro[4.5]decane Molecular Formula:


Molecular Weight:  176.64  g/mol [1]
Table 1: Theoretical Composition & Acceptance Criteria
ElementTheoretical Mass %Industry Standard ToleranceAcceptance RangeCommon Failure Mode
Carbon (C) 54.40%

54.00% – 54.80%Low %C: Solvent retention or incomplete combustion.[1][2]
Hydrogen (H) 7.42%

7.02% – 7.82%High %H: Moisture absorption (hygroscopic ketal).[1][2]
Chlorine (Cl) 20.07%

19.57% – 20.57%Low %Cl: Volatilization before combustion.[1][2]
Oxygen (O) 18.11% N/A (Calculated)N/AHigh %O: Hydrolysis to parent ketone (

).[1][2]

Comparative Method Analysis

Method A: Automated Dynamic Flash Combustion (CHNS)

Best for: High-throughput screening of Carbon and Hydrogen.[1]

The Mechanism: The sample is dropped into a combustion tube at >900°C.


 is used as a combustion aid.[2]
The Challenge:  The chlorine atom in 8-Chloro-1,4-dioxaspiro[4.5]decane forms HCl and 

gas. Without specific trapping, these gases interfere with the Thermal Conductivity Detector (TCD), often registering as Nitrogen (N), leading to false N-values in a nitrogen-free molecule.
  • Pros: Fast (<10 mins), automated.

  • Cons: Requires silver wool trap; frequent maintenance due to halogen corrosion.[1][2]

  • Verdict: Acceptable only if the instrument is configured with a dedicated halogen trap.[2]

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

Best for: Accurate Chlorine Quantification (The "Gold Standard").[1][2]

The Mechanism: The sample is wrapped in ash-free paper and ignited in a closed flask filled with pure Oxygen.[2] The combustion gases are absorbed into a liquid phase (alkaline solution) and analyzed via Ion Chromatography (IC) or Potentiometric Titration.[2] The Advantage: This isolates the halogen analysis from the Carbon/Hydrogen analysis, preventing cross-interference.[2]

  • Pros: High accuracy for Cl; eliminates catalyst poisoning.[1][2]

  • Cons: Manual, labor-intensive, safety risks (pressure vessel).[1]

  • Verdict: Preferred method for validating the halogen content of this specific intermediate.

Validated Experimental Protocols

Protocol 1: Modified CHN Analysis (Handling Halogens)

To be used when measuring Carbon/Hydrogen content.[1][2]

  • Calibration Standard: Calibrate using p-Chlorobenzoic Acid (C=53.70%, H=3.22%, Cl=22 .64%).[1][2] This matches the analyte's profile (halogenated organic) better than Acetanilide.[2]

  • Combustion Aid: Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule. This prevents the formation of refractory carbides and ensures complete oxidation of the spiro-cycle.[2]
    
  • Halogen Trap: Ensure the reduction tube contains a distinct layer of Silver Wool heated to ~600°C.[2]

    • Reaction:

      
      .[2]
      
    • Note: If the silver is saturated, Cl will pass through and mimic Nitrogen.[2]

Protocol 2: Oxygen Flask Combustion (For Chlorine Purity)

To be used when confirming the 20.07% Cl target.[1][2]

  • Sample Prep: Weigh 15–20 mg of 8-Chloro-1,4-dioxaspiro[4.5]decane onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Flask Setup: Charge a 500 mL Schöniger flask with 10 mL of 1.0 M NaOH and 3 drops of

    
     (to ensure conversion of 
    
    
    
    to
    
    
    ).
  • Combustion: Flush flask with

    
     for 60 seconds. Ignite sample and immediately clamp.[2] Invert flask during combustion to coat walls with absorbing solution.[2]
    
  • Absorption: Allow to stand for 30 minutes with intermittent shaking.

  • Quantification: Transfer solution to a volumetric flask. Analyze via Ion Chromatography (Conductivity detection) against a standard Chloride curve (10–100 ppm).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for analyzing halogenated spiro-compounds, ensuring data integrity.

AnalysisWorkflow Start Sample: 8-Chloro-1,4-dioxaspiro[4.5]decane Check Check: Is Chlorine Trap Installed? Start->Check Schoniger Oxygen Flask Combustion (Schöniger Method) Start->Schoniger Parallel Path (For Cl Purity) DirectCHN Standard CHN Analysis Check->DirectCHN No ModCHN Modified CHN Analysis (with Ag Wool & WO3) Check->ModCHN Yes Error ERROR: False Nitrogen Peak (Cl interference) DirectCHN->Error ResultCH Result: Accurate %C, %H ModCHN->ResultCH Titration Ion Chromatography / Titration Schoniger->Titration ResultCl Result: Accurate %Cl (Target ~20.07%) Titration->ResultCl

Figure 1: Analytical workflow preventing halogen interference.[1][2] Note the parallel path required for accurate Chlorine quantification.

Troubleshooting & Causality

Issue 1: Low Carbon (< 54.0%)

  • Cause: Incomplete combustion due to the thermal stability of the chlorinated ring.[2]

  • Fix: Increase oxygen dosing time by 10 seconds and double the amount of

    
     additive.
    

Issue 2: High Hydrogen (> 7.8%) [1][2]

  • Cause: The 1,4-dioxaspiro ring is an acetal.[1] If the sample was stored in an acidic environment or exposed to ambient moisture, it may have hydrolyzed, releasing ethylene glycol (high H density).[2]

  • Fix: Dry sample in a vacuum desiccator (

    
    ) for 4 hours. Verify structural integrity via NMR before repeating EA.[2]
    

Issue 3: "Ghost" Nitrogen Peak

  • Cause: Silver wool trap is exhausted (saturated with AgCl).[1][2]

  • Fix: Replace the reduction tube packing.

References

  • ASTM International. (2021).[1][2] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] ASTM International.[1][2] [Link]2]

  • Schöniger, W. (1955).[1][2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1][2] Mikrochimica Acta, 43(1), 123–129.[1][2] [Link]2]

  • PubChem. (2024).[1][2] Compound Summary: 1,4-Dioxaspiro[4.5]decan-8-one (Parent Structure Data).[1][2] National Library of Medicine.[2] [Link]2]

  • Exeter Analytical. (2022).[2] Technical Note: Handling Halogens in Organic Microanalysis.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloro-1,4-dioxaspiro[4.5]decane

Topic: Comprehensive Safety & Handling Guide: 8-Chloro-1,4-dioxaspiro[4.5]decane CAS: 55724-03-3[1][2] Executive Summary 8-Chloro-1,4-dioxaspiro[4.5]decane is a halogenated ketal intermediate used primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Safety & Handling Guide: 8-Chloro-1,4-dioxaspiro[4.5]decane CAS: 55724-03-3[1][2]

Executive Summary

8-Chloro-1,4-dioxaspiro[4.5]decane is a halogenated ketal intermediate used primarily in the synthesis of pharmaceutical scaffolds.[1] Its structure combines a secondary alkyl chloride with an acid-sensitive ethylene ketal protecting group.[1] Handling this compound requires a dual-threat safety approach: protection against alkylating/irritant properties inherent to the chlorinated motif and strict moisture/acid control to prevent premature hydrolysis into the volatile and toxic 4-chlorocyclohexanone.[1]

This guide replaces generic safety advice with a specific, scientifically grounded operational protocol for research and development environments.

Part 1: Chemical Risk Assessment & Hazard Logic

To select the correct PPE, we must first understand the molecular behavior of the target compound.

FeatureChemical LogicSafety Implication
Chlorinated Moiety Secondary alkyl chloride at C8 position.[1]Potential weak alkylating agent. High lipophilicity facilitates skin absorption. Critical Hazard: Skin/Eye Irritation (H315, H319).
Ketal Functionality 1,3-dioxolane spiro-fused to cyclohexane.[1]Metastable in acidic environments. Hydrolysis releases ethylene glycol and 4-chlorocyclohexanone.[1]
Physical State Low-melting solid or viscous liquid (MW 176.64).[1]Handling often requires warming or chipping, increasing particulate/aerosol risk.

Core Hazard Statements (GHS Derived):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[5] The lipophilic nature of this chlorinated compound requires specific barrier materials.

Hand Protection (Glove Selection)
  • Standard Operation (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness 5 mil / 0.12 mm).

    • Logic: Nitrile provides excellent resistance to incidental splashes of aliphatic chlorides.

    • Protocol: Double-gloving is recommended.[1] Change outer gloves immediately upon contamination.[6]

  • High-Risk Operation (Immersion/Spill Cleanup):

    • Material: Silver Shield (Laminate) or Viton®.

    • Logic: Chlorinated compounds can permeate standard nitrile/latex over long durations. Laminate films offer >480 min breakthrough time.

Eye & Face Protection[3][4][5][6][8][9][10][11][12]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).

  • Contraindication: Safety glasses with side shields are insufficient for liquid handling of this compound due to the risk of splash migration and severe irritation potential.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood): NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]

    • Note: Particulate filters (P100) are added if the substance is in solid/dust form.

Part 3: Operational Workflow & Handling Protocols

This workflow minimizes exposure and compound degradation.

A. Storage Protocol
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory.

    • Reasoning: Moisture initiates ketal hydrolysis; Oxygen can slowly oxidize the C-Cl bond or alpha-positions.[1]

  • Container: Tightly sealed glass vial with Teflon-lined cap. Avoid metal containers which may corrode or catalyze deprotection.

B. Experimental Handling (The "Dry-Transfer" Method)

Since the compound is moisture-sensitive, use this closed-transfer technique:

  • Equilibrate: Allow the storage vial to warm to room temperature before opening to prevent water condensation on the cold chemical.

  • Weighing:

    • If Solid: Weigh inside the fume hood using a pre-tared closed vessel.

    • If Liquid: Use a positive-displacement pipette or glass syringe to avoid aerosol generation.[1]

  • Reaction Setup: Maintain neutral to slightly basic pH conditions during reaction initiation to preserve the ketal group. Avoid strong Lewis acids unless deprotection is the intended step.

C. Waste Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams.[7]

    • Danger:[1][8] Acidic waste will hydrolyze the ketal, potentially generating heat and releasing volatile ketone vapors in the waste container.

  • Labeling: Clearly mark as "Contains Chlorinated Organics" and "Acid Sensitive."

Part 4: Emergency Response Visualization

The following diagram outlines the decision logic for spills and exposure, prioritizing containment and hydrolysis prevention.

SafetyLogic Start Incident Detected Type Identify Incident Type Start->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure Ventilate 1. Evacuate & Ventilate Area Spill->Ventilate Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Absorb 2. Absorb with Vermiculite/Sand (NO WATER) Ventilate->Absorb Collect 3. Collect in Sealed Container Label: Halogenated Waste Absorb->Collect Absorb->Collect Prevent Hydrolysis WashSkin Wash with Soap & Water (15 mins) Skin->WashSkin WashEyes Flush at Eyewash Station (15 mins) Eyes->WashEyes Medical Seek Medical Attention (Bring SDS) WashSkin->Medical WashEyes->Medical

Figure 1: Incident Response Logic Flow. Note the critical prohibition of water during spill cleanup to prevent acid-catalyzed hydrolysis.[1]

Part 5: Technical Data Summary

PropertyValueSource
Chemical Name 8-Chloro-1,4-dioxaspiro[4.5]decane[1]
CAS Number 55724-03-3[1]
Molecular Formula C8H13ClO2[1]
Molecular Weight 176.64 g/mol [1]
Solubility Soluble in DCM, Chloroform, Methanol[2]
Stability Stable to base; Unstable to acid[3]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (General reference for ketal stability/hydrolysis mechanisms).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-1,4-dioxaspiro[4.5]decane
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